3-O-Acetyl-20-Hydroxyecdysone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H46O8 |
|---|---|
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[2,14-dihydroxy-10,13-dimethyl-6-oxo-17-(2,3,6-trihydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H46O8/c1-16(30)37-22-14-19-20(31)13-18-17(26(19,4)15-21(22)32)7-11-27(5)23(8-12-29(18,27)36)28(6,35)24(33)9-10-25(2,3)34/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3 |
InChI Key |
UWFCFVQTAHITKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CC2C(=O)C=C3C(C2(CC1O)C)CCC4(C3(CCC4C(C)(C(CCC(C)(C)O)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Natural Occurrence of 3-O-Acetyl-20-Hydroxyecdysone in Plants
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the natural occurrence of the phytoecdysteroid 3-O-Acetyl-20-Hydroxyecdysone in the plant kingdom. It details its known plant sources, available quantitative data for related compounds, established experimental protocols for isolation and analysis, and insights into its biosynthetic origins.
Introduction to Phytoecdysteroids
Phytoecdysteroids (PEs) are a class of plant-synthesized polyhydroxylated steroids structurally similar to the molting hormones of arthropods.[1] Their primary role in plants is believed to be defensive, protecting against phytophagous insects and other pests.[2][3] The most abundant and widely studied phytoecdysteroid is 20-hydroxyecdysone (B1671079) (20E).[1][4] Plants, however, produce a complex cocktail of structurally related ecdysteroids, often in minor quantities, including various acetylated derivatives.[2] Acetylation can modify the polarity and biological activity of these compounds. This guide focuses specifically on this compound, an acetylated variant of the principal phytoecdysteroid, 20E.
Natural Occurrence of this compound
The documented presence of this compound in the plant kingdom is limited, suggesting it is a relatively rare or minor component of the phytoecdysteroid profile in most species. It has been specifically identified in the following plants:
| Plant Species | Family | Plant Part | Compound Name | Reference |
| Cyanotis arachnoidea | Commelinaceae | Roots | This compound | [5] |
| Polypodium vulgare | Polypodiaceae | In vitro cultures | 20-Hydroxyecdysone-3-acetate | [2] |
While direct occurrences are sparse, the presence of other acetylated ecdysteroids, such as 22-O-acetyl-20-hydroxyecdysone in the rhizomes of Silene tatarinowii, indicates that the enzymatic machinery for acetylating 20-hydroxyecdysone exists in various plant families, including Caryophyllaceae.[6]
Quantitative Data
Table 2: Concentration of 20-Hydroxyecdysone (20E) in Various Plant Species
| Plant Species | Family | Plant Part | Concentration of 20E | Reference |
| Cyanotis arachnoidea | Commelinaceae | - | 4-5% of dry weight | [7] |
| Rhaponticum carthamoides | Asteraceae | - | Up to 1.5% of dry weight | [7] |
| Silene brahuica | Caryophyllaceae | Aerial Parts | 2.3 mg/g dry weight | [8] |
| Spinacia oleracea (Spinach) | Amaranthaceae | Leaves | 17.1 - 885 µg/g | [9] |
| Chenopodium quinoa (Quinoa) | Amaranthaceae | Seeds | 30 µg/g | [10] |
Experimental Protocols: Isolation, Purification, and Quantification
The isolation and analysis of acetylated ecdysteroids follow general protocols established for phytoecdysteroids. These methods are designed to separate these steroidal compounds from a complex plant matrix.
Extraction
-
Sample Preparation : Air-dry the collected plant material (e.g., roots, leaves) away from direct sunlight and grind it into a fine powder.
-
Solvent Extraction : Perform exhaustive extraction of the powdered material using a polar solvent. Methanol (B129727) or ethanol (B145695) are commonly used.[1][8] Maceration, percolation, or Soxhlet extraction are suitable methods.
-
Concentration : Filter the resulting extract to remove plant debris and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.
Purification and Fractionation
The crude extract contains a complex mixture of metabolites. A multi-step purification process is required to isolate specific ecdysteroids.
-
Solvent Partitioning : Dissolve the crude extract in an aqueous methanol solution (e.g., 50% MeOH) and partition against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds.[1][11]
-
Precipitation : The polar extract can be further treated with cold acetone (B3395972) to precipitate and remove highly polar contaminants like sugars and some pigments.[12]
-
Column Chromatography : The purified extract is subjected to various chromatographic techniques for fractionation and isolation.[8][13]
-
Low-Pressure Column Chromatography : Often used as an initial step. Alumina or silica (B1680970) gel are common stationary phases.[8][13]
-
Droplet Counter-Current Chromatography (DCCC) : An effective liquid-liquid partition technique for separating ecdysteroids with a wide range of polarities.
-
High-Performance Liquid Chromatography (HPLC) : Essential for final purification. Both normal-phase and reversed-phase (C18) columns are employed.[8][11][12] Gradient elution is typically required to resolve complex mixtures.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytoecdysteroid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Extraction of phytoecdysteroids from the endemic medicinal plant, Silene brahuica Boiss. [cjes.guilan.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. Ecdysteroids of quinoa seeds (Chenopodium quinoa Willd.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure elucidation and phytotoxicity of ecdysteroids from Chenopodium album - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Unraveling the Molecular Choreography: A Technical Guide to the Mechanism of Action of 3-O-Acetyl-20-Hydroxyecdysone in Insect Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids, the primary steroid hormones in insects, are pivotal regulators of key developmental processes, including molting and metamorphosis. The most abundant and biologically active of these is 20-hydroxyecdysone (B1671079) (20E). Its acetylated derivative, 3-O-Acetyl-20-Hydroxyecdysone, is also of significant interest, with studies suggesting it retains considerable biological activity. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in insect cell lines, drawing upon the well-established signaling cascade of 20E and the available data on acetylated ecdysteroids. This document outlines the canonical ecdysteroid signaling pathway, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key molecular interactions and workflows.
Introduction: The Ecdysteroid Signaling Paradigm
Ecdysteroids orchestrate major developmental transitions in insects through a complex and tightly regulated signaling pathway. The primary signaling molecule, 20-hydroxyecdysone, is synthesized from cholesterol obtained from the diet. While research directly focusing on this compound is limited, studies on analogous acetylated ecdysteroids, such as the 11α-acyl derivatives of turkesterone (B103) (an analogue of 20E), have demonstrated that these modified forms retain significant biological activity.[1] This activity is mediated through the ecdysone (B1671078) receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).[2] This guide will therefore focus on the canonical 20E signaling pathway as the likely mechanism of action for this compound.
The Canonical Ecdysteroid Signaling Pathway
The cellular and molecular response to ecdysteroids can be dissected into a series of sequential events, beginning with the hormone's entry into the target cell and culminating in the regulation of gene expression.
Cellular Uptake and Receptor Binding
Historically, it was believed that steroid hormones like ecdysteroids freely diffuse across the cell membrane. However, recent evidence suggests the involvement of specific membrane transporters in their uptake.[2] Once inside the cytoplasm, the ecdysteroid ligand binds to the Ligand-Binding Domain (LBD) of the EcR subunit of the EcR-USP heterodimer. This binding event induces a conformational change in the receptor complex, which is the critical step for its activation.
Nuclear Translocation and DNA Binding
The ligand-activated EcR-USP complex translocates to the nucleus, where it recognizes and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[3] In its unliganded state, the EcR-USP heterodimer can be bound to DNA and act as a repressor of transcription by recruiting corepressor proteins.[3]
Transcriptional Activation and the Gene Regulatory Hierarchy
Upon ligand binding, the corepressors are displaced, and the activated EcR-USP complex recruits coactivator proteins, including histone acetyltransferases (HATs) like CBP/p300.[4] This leads to the acetylation of histone tails, resulting in a more open chromatin structure that is permissive for transcription.[4][5]
This initial transcriptional response activates a small set of "early" genes, which are themselves transcription factors. These early response genes, such as Broad-Complex (BR-C), E74, and E93, then activate a larger battery of "late" genes. This hierarchical gene regulation cascade ultimately orchestrates the complex cellular responses to ecdysteroids, such as cell cycle arrest, differentiation, and apoptosis.[6]
Quantitative Data on Ecdysteroid Activity
| Compound | Relative Activity (%) in Drosophila melanogaster B(II) Cell Bioassay |
| Turkesterone | 100 |
| 11α-acetylturkesterone | 10 |
| 11α-butyrylturkesterone | 1 |
| 11α-hexanoylturkesterone | 10 |
| 11α-decanoylturkesterone | 10 |
| 11α-myristoylturkesterone | 1 |
| 11α-arachidonylturkesterone | <0.1 |
Data adapted from a study on turkesterone derivatives, demonstrating that acylation, including acetylation, retains biological activity, albeit at varying levels compared to the parent ecdysteroid.[1]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of ecdysteroid mechanism of action.
Insect Cell Culture and Hormone Treatment
-
Cell Line: Drosophila melanogaster B(II) cells, Sf21 cells from Spodoptera frugiperda, or IAL-PID2 cells from Plodia interpunctella.
-
Medium: Schneider's insect medium supplemented with 10% fetal bovine serum (FBS).
-
Culture Conditions: Cells are maintained at 25-28°C in a humidified incubator.
-
Hormone Treatment: Ecdysteroids (e.g., 20-hydroxyecdysone or its acetylated derivatives) are dissolved in a suitable solvent like ethanol (B145695) or DMSO and added to the culture medium at the desired final concentration. Control cultures receive the solvent alone. Cells are then incubated for various time points before harvesting for analysis.[1][7]
Radioligand-Displacement Assay for Receptor Binding
-
Objective: To determine the binding affinity of a ligand to the ecdysone receptor.
-
Materials: Bacterially expressed and purified Drosophila melanogaster EcR and USP proteins, [³H]-Ponasterone A (a high-affinity ecdysteroid ligand), and the unlabeled test compound (e.g., this compound).
-
Procedure:
-
A constant amount of the EcR/USP proteins is incubated with a fixed concentration of [³H]-Ponasterone A.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixtures.
-
The mixture is incubated to allow competitive binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated (e.g., by filtration through a glass fiber filter).
-
The amount of bound radioactivity is quantified by liquid scintillation counting.
-
The concentration of the test compound that displaces 50% of the bound radioligand (IC₅₀) is calculated to determine its relative binding affinity.[1]
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To quantify the changes in the expression of target genes in response to ecdysteroid treatment.
-
Procedure:
-
Insect cells are treated with the ecdysteroid of interest for a specific duration.
-
Total RNA is extracted from the cells using a commercial kit.
-
The RNA is reverse-transcribed into complementary DNA (cDNA).
-
The cDNA is used as a template for PCR with primers specific for the target genes (e.g., BR-C, E74, E93) and a reference gene (e.g., actin or rp49).
-
The PCR is performed in a real-time PCR machine with a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the quantification of the PCR product in real-time.
-
The relative expression of the target genes is calculated using the ΔΔCt method.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the action of ecdysteroids.
Caption: Canonical ecdysteroid signaling pathway in an insect cell.
Caption: Experimental workflow for analyzing gene expression changes.
Conclusion and Future Directions
The mechanism of action of this compound in insect cell lines is presumed to follow the well-characterized canonical ecdysteroid signaling pathway, initiated by its binding to the EcR-USP nuclear receptor complex. While direct experimental evidence for this specific acetylated derivative is currently sparse, studies on analogous compounds strongly support its biological activity.
Future research should focus on directly investigating the binding affinity of this compound to the ecdysone receptor in various insect species. Furthermore, comprehensive transcriptomic and proteomic analyses of insect cell lines treated with this compound would provide a detailed understanding of the specific gene regulatory networks it influences and any potential unique biological effects it may have compared to 20-hydroxyecdysone. Such studies will be invaluable for a more complete understanding of ecdysteroid biology and could inform the development of novel insect-specific control agents.
References
- 1. Synthesis and biological activities of turkesterone 11alpha-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysteroid hormone action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional Activation of Ecdysone-Responsive Genes Requires H3K27 Acetylation at Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectroscopic Data of 3-O-Acetyl-20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 3-O-Acetyl-20-Hydroxyecdysone, a naturally occurring phytoecdysteroid. Phytoecdysteroids, including 20-hydroxyecdysone (B1671079) and its derivatives, are of significant interest to the scientific community due to their diverse biological activities, which include anabolic, adaptogenic, anti-diabetic, and anti-inflammatory effects[1]. This compound is an acetylated derivative of 20-hydroxyecdysone, the most common phytoecdysteroid[1]. Acetylation can modify the biological activity of ecdysteroids, for instance, by increasing their antibacterial properties[2]. This guide summarizes the expected spectroscopic characteristics of this compound based on the available data for the parent compound and related acetylated analogues, details relevant experimental protocols, and visualizes the associated signaling pathway.
Spectroscopic Data
¹H NMR Spectroscopy
Acetylation at the C-3 position is expected to cause a significant downfield shift of the H-3 proton signal. The following table provides the ¹H NMR data for 20-hydroxyecdysone and the anticipated chemical shift for the H-3 proton in this compound. The spectrum is typically recorded in deuterated methanol (B129727) (CD₃OD) or chloroform (B151607) (CDCl₃)[3][4].
| Proton | 20-Hydroxyecdysone (CD₃OD) δ (ppm) [3][4] | Expected this compound δ (ppm) | Multiplicity | Notes |
| H-2 | 3.94 | ~3.9-4.0 | m | |
| H-3 | 3.98 | ~5.0-5.2 | m | Downfield shift due to deshielding by the acetyl group. |
| H-5 | 2.37 | ~2.4 | m | |
| H-7 | 5.80 | ~5.8 | d | |
| H-9 | 3.15 | ~3.2 | m | |
| H-18 (CH₃) | 0.88 | ~0.9 | s | |
| H-19 (CH₃) | 0.91 | ~0.9 | s | |
| H-21 (CH₃) | 1.19 | ~1.2 | s | |
| H-26 (CH₃) | 1.18 | ~1.2 | s | |
| H-27 (CH₃) | 1.20 | ~1.2 | s | |
| Acetyl (CH₃) | - | ~2.0-2.1 | s | Characteristic singlet for the acetyl methyl protons. |
¹³C NMR Spectroscopy
The acetylation at C-3 will primarily affect the chemical shift of C-3, causing a downfield shift, and will also have a smaller effect on the adjacent carbons (C-2 and C-4). The carbonyl carbon of the acetyl group will appear at a characteristic downfield position. The table below shows the ¹³C NMR data for 20-hydroxyecdysone and the predicted shifts for the 3-O-acetyl derivative.
| Carbon | 20-Hydroxyecdysone (CD₃OD) δ (ppm) [4] | Expected this compound δ (ppm) | Notes |
| C-2 | 68.7 | ~69-70 | |
| C-3 | 68.5 | ~70-72 | Downfield shift upon acetylation. |
| C-5 | 80.3 | ~80 | |
| C-6 | 206.5 | ~206 | Carbonyl carbon. |
| C-7 | 122.2 | ~122 | Olefinic carbon. |
| C-8 | 168.0 | ~168 | Olefinic carbon. |
| C-14 | 85.3 | ~85 | |
| C-20 | 71.3 | ~71 | |
| C-22 | 77.9 | ~78 | |
| C-25 | 78.5 | ~78 | |
| Acetyl (C=O) | - | ~170-172 | Carbonyl of the acetyl group. |
| Acetyl (CH₃) | - | ~20-22 | Methyl of the acetyl group. |
Mass Spectrometry
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and successive losses of water molecules from the multiple hydroxyl groups, similar to the fragmentation of 20-hydroxyecdysone.
| Technique | Expected Observations for this compound |
| ESI-MS | [M+H]⁺, [M+Na]⁺ ions. The calculated molecular weight of C₂₉H₄₆O₈ is 522.67 g/mol . |
| MS/MS | Fragmentation would likely show a prominent peak for the loss of acetic acid (60 Da) from the molecular ion. Subsequent fragmentations would resemble those of 20-hydroxyecdysone, with losses of water (18 Da). |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching vibration of the multiple hydroxyl groups. |
| C-H (alkane) | 2850-3000 | Stretching vibrations. |
| C=O (ketone at C-6) | ~1650 | α,β-unsaturated ketone. |
| C=O (ester) | ~1735 | Stretching vibration of the acetyl carbonyl. |
| C-O (ester and alcohol) | 1000-1300 | Stretching vibrations. |
Experimental Protocols
1. Isolation and Purification of this compound
The isolation of ecdysteroids from plant material typically involves solvent extraction followed by various chromatographic techniques[1][5][6].
-
Plant Material Extraction:
-
Air-dried and powdered plant material (e.g., roots or aerial parts of species known to contain ecdysteroids) is extracted with a polar solvent such as methanol or ethanol (B145695) at room temperature or under reflux[5].
-
The crude extract is concentrated under reduced pressure.
-
The concentrated extract is then subjected to liquid-liquid partitioning, for example, between n-hexane and 80% aqueous methanol to remove non-polar compounds. The ecdysteroids will remain in the aqueous methanol phase[5].
-
Further partitioning between water and n-butanol can be performed, with the ecdysteroids concentrating in the butanol phase[5].
-
-
Chromatographic Purification:
-
The butanol extract is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20[1].
-
Fractions are eluted with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol.
-
Fractions containing the target compound are identified by thin-layer chromatography (TLC) and pooled.
-
Final purification is often achieved using high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a mobile phase of methanol-water or acetonitrile-water[5][7]. High-speed countercurrent chromatography (HSCCC) has also been successfully used for the separation of ecdysteroids[7].
-
2. Spectroscopic Analysis
-
NMR Spectroscopy:
-
A purified sample of this compound (typically 1-5 mg) is dissolved in an appropriate deuterated solvent (e.g., CD₃OD, CDCl₃) in an NMR tube.
-
¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are performed to aid in the complete assignment of proton and carbon signals[8].
-
-
Mass Spectrometry:
-
The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) is performed to study the fragmentation pattern and confirm the structure.
-
-
IR Spectroscopy:
-
The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be prepared as a KBr pellet or as a thin film on a salt plate.
-
Signaling Pathway and Workflow Visualization
20-Hydroxyecdysone Signaling Pathway
20-Hydroxyecdysone plays a crucial role in regulating gene expression in insects, primarily through a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and the Ultraspiracle protein (USP)[9][10]. This pathway is a key regulator of molting and metamorphosis.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Isolation and Purification of Three Ecdysteroids from the Stems of Diploclisia glaucescens by High-Speed Countercurrent Chromatography and Their Anti-Inflammatory Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR investigation of 20-hydroxyecdysone dioxolane derivatives, a novel group of MDR modulator agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 20-Hydroxyecdysone (20E) signaling as a promising target for the chemical control of malaria vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ecdysone signaling cascade and regulation of Drosophila metamorphosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phytoecdysteroids and Their Acetylated Derivatives: A Technical Guide for Researchers
Introduction
Phytoecdysteroids (PEs) are a class of naturally occurring polyhydroxylated steroids synthesized by plants as secondary metabolites.[1] Structurally analogous to the molting hormones of insects, these compounds form a key part of the plant's defense mechanism against phytophagous insects.[2] When ingested by non-adapted insects, PEs can disrupt the molting process, leading to metabolic damage and mortality.[1][3] The fundamental chemical structure of ecdysteroids is a cyclopentanoperhydrophenanthrene skeleton, characterized by a cis-junction of the A and B rings and a 7-en-6-one chromophore.[2][4] The most prevalent and widely studied phytoecdysteroid is 20-hydroxyecdysone (B1671079) (20E).[4][5]
Beyond their role in plant defense, phytoecdysteroids have garnered significant interest from the scientific community for their diverse and beneficial pharmacological effects in mammals. These effects include anabolic, adaptogenic, anti-inflammatory, antioxidant, and immunomodulatory activities, without the adverse side effects associated with anabolic-androgenic steroids.[6][7] This is largely because they do not bind to cytosolic steroid receptors but are thought to influence signal transduction pathways.[7]
Acetylated derivatives of phytoecdysteroids, formed by the addition of acetyl groups, represent a promising avenue for modifying the bioactivity and pharmacokinetic properties of the parent compounds. This guide provides a comprehensive overview of phytoecdysteroids and their acetylated forms, detailing their chemistry, biological activities, relevant signaling pathways, and key experimental protocols for their study.
Core Chemical Structures and Natural Sources
Phytoecdysteroids are triterpenoids derived biosynthetically from cholesterol and phytosterols (B1254722) via the mevalonate (B85504) pathway, with acetyl-CoA serving as the precursor.[4][8] Their structures can vary, primarily in the number and position of hydroxyl groups, which influences their polarity and biological activity.[8] Key structural features essential for hormonal activity include the cis-junction of rings A and B, a 7-en-6-one conjugated keto group, and a complete sterol side chain.[9] The presence of hydroxyl groups at specific positions (2β, 3β, 14α, 20R) tends to increase biological activity.[9]
Table 1: Common Phytoecdysteroids and Their Natural Sources
| Phytoecdysteroid | Chemical Formula | Key Natural Sources |
| 20-Hydroxyecdysone (Ecdysterone) | C27H44O7 | Spinacia oleracea (Spinach), Chenopodium quinoa, Rhaponticum carthamoides, Serratula coronata[4][10] |
| Ecdysone | C27H44O6 | Pteridium aquilinum (Bracken Fern)[11] |
| Ponasterone A | C27H44O6 | Podocarpus nakaii[8] |
| Ajugasterone C | C27H44O8 | Ajuga species, Silene species[4] |
| Polypodine B | C27H44O8 | Polypodium vulgare, Lychnis flos-cuculi[4][12] |
| Cyasterone | C29H44O8 | Ajuga species[4] |
Acetylated Derivatives of Phytoecdysteroids
Acetylation is a chemical modification that involves the introduction of an acetyl functional group into a compound. In the context of phytoecdysteroids, this typically occurs at one or more of the hydroxyl groups. Glycosylated and acetylated ecdysteroids have been identified both in nature and as products of laboratory synthesis.[8] This modification can alter the lipophilicity, stability, and biological activity of the parent molecule, potentially enhancing its therapeutic properties.
Table 2: Examples of Acetylated Phytoecdysteroids and Activity
| Derivative | Parent Compound | Notes on Activity/Properties |
| 20-Hydroxyecdysone-22-O-benzoate | 20-Hydroxyecdysone | A naturally occurring derivative isolated from Silene popovii.[13] Its specific activity alterations are a subject of ongoing research. |
| Acyl derivatives of native ecdysteroids | Various | Studies on acyl derivatives from Serratula coronata have shown antimicrobial activity.[6] |
Biological Activities and Signaling Pathways
Phytoecdysteroids exhibit a wide range of biological effects in mammals, stemming from their ability to modulate key cellular signaling pathways.
Anabolic and Adaptogenic Effects: PEs, particularly 20E, are known to stimulate protein synthesis, primarily through the activation of the PI3K/Akt signaling pathway.[14] This anabolic effect contributes to increased muscle mass and strength, making them a potential alternative to traditional anabolic steroids.[7][14] Their adaptogenic properties help the body resist various stressors.[6]
Anti-inflammatory and Antioxidant Effects: Phytoecdysteroids demonstrate significant anti-inflammatory activity by inhibiting key mediators of inflammation such as NF-κB and COX-2.[13] They also act as antioxidants by enhancing the activity of enzymes like superoxide (B77818) dismutase (SOD) and reducing malondialdehyde (MDA) content, which is a marker of oxidative stress.[4][13]
Signaling Pathway Visualizations
Experimental Protocols
Extraction and Isolation of Phytoecdysteroids
This protocol provides a general method for the extraction and purification of PEs from dried plant material.[15][16]
Materials:
-
Dried, milled plant material
-
Methanol (B129727) (MeOH) or Ethanol (B145695) (EtOH)
-
n-Butanol (n-BuOH)
-
Deionized water
-
Rotary evaporator
-
Separatory funnel
-
Chromatography columns (e.g., alumina (B75360), silica (B1680970) gel)
-
High-Performance Liquid Chromatography (HPLC) system
Methodology:
-
Extraction:
-
Extract the dried, milled plant material (e.g., 100 g) with methanol or ethanol (e.g., 1 L) at room temperature with agitation for 24 hours. Repeat the extraction 2-3 times.
-
Combine the extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Defatting:
-
Suspend the crude extract in 80% aqueous methanol.
-
Partition the suspension against an equal volume of hexane in a separatory funnel to remove non-polar compounds like lipids and chlorophyll.
-
Discard the hexane layer and retain the aqueous methanol layer.
-
-
Solvent Partitioning:
-
Remove the methanol from the extract via rotary evaporation.
-
Partition the remaining aqueous solution with n-butanol. Ecdysteroids will preferentially move into the n-butanol phase.
-
Collect the n-butanol phase and concentrate it to dryness.
-
-
Chromatographic Purification:
-
Subject the dried n-butanol fraction to column chromatography. A common first step is using an alumina column, which can yield 20-hydroxyecdysone of high purity in a single step.[16]
-
Further purification of minor ecdysteroids or separation of complex mixtures can be achieved using silica gel chromatography, droplet counter-current chromatography (DCCC), or preparative HPLC.[16][17]
-
-
Analysis and Identification:
-
Monitor fractions using Thin-Layer Chromatography (TLC) or analytical HPLC.
-
Characterize the structure of isolated compounds using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
General Protocol for Acetylation
This protocol describes a standard laboratory procedure for the acetylation of hydroxyl groups on phytoecdysteroids.
Materials:
-
Purified phytoecdysteroid
-
Anhydrous pyridine (B92270)
-
Acetic anhydride (B1165640)
-
Dry reaction vessel
-
Stirring apparatus
-
Ethyl acetate (B1210297) and water for workup
-
Silica gel for purification
Methodology:
-
Reaction Setup:
-
Dissolve the purified phytoecdysteroid (e.g., 100 mg) in anhydrous pyridine (e.g., 2 mL) in a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
-
Acetylation:
-
Slowly add acetic anhydride (e.g., 1 mL) to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using TLC.
-
-
Workup:
-
Quench the reaction by slowly adding cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the resulting crude acetylated product using silica gel column chromatography to obtain the pure acetylated derivative.
-
Biological Assay: BII Bioassay for Ecdysteroid Receptor Affinity
The BII bioassay is a well-established method to determine the biological potency of ecdysteroids by measuring their affinity for the Drosophila melanogaster ecdysteroid receptor.[18]
Principle: The assay utilizes a Drosophila melanogaster cell line (BII) that is responsive to ecdysteroids. The binding of an ecdysteroid agonist to the receptor complex initiates a cellular response, which can be quantified. The potency of a test compound is compared to that of a standard, typically 20-hydroxyecdysone.
Methodology:
-
Cell Culture:
-
Culture BII cells in an appropriate medium under standard conditions.
-
-
Assay Preparation:
-
Plate the cells in microtiter plates and allow them to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test phytoecdysteroids (and their acetylated derivatives) and the standard (20E).
-
Add the compounds to the cells and incubate for a defined period (e.g., 24-48 hours).
-
-
Quantification of Response:
-
The cellular response can be measured in several ways, such as through a reporter gene assay (if the cell line is so engineered) or by measuring a physiological endpoint like cell aggregation or enzyme induction.
-
-
Data Analysis:
-
Construct dose-response curves for each compound.
-
Calculate the EC50 value (the concentration that elicits 50% of the maximal response) for each compound.
-
Compare the EC50 values of the test compounds to that of 20E to determine their relative potencies.[19]
-
Conclusion
Phytoecdysteroids and their acetylated derivatives represent a valuable class of bioactive compounds with significant therapeutic potential. Their anabolic and adaptogenic effects, coupled with a favorable safety profile, make them attractive candidates for development in sports medicine, geriatrics, and for treating muscle wasting conditions.[14] Furthermore, their anti-inflammatory and antioxidant properties suggest applications in managing chronic inflammatory diseases. The ability to modify their structure through acetylation opens up possibilities for enhancing their efficacy and pharmacokinetic profiles. Continued research, guided by the robust experimental protocols outlined in this guide, is essential to fully elucidate the mechanisms of action and unlock the full therapeutic potential of these remarkable plant-derived steroids.
References
- 1. researchgate.net [researchgate.net]
- 2. The phytochemical, biological, and medicinal attributes of phytoecdysteroids: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotechlink.org [biotechlink.org]
- 7. Phytoecdysteroids and anabolic-androgenic steroids--structure and effects on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scialert.net [scialert.net]
- 9. Biological Activities of Phytoecdisteroids | springerprofessional.de [springerprofessional.de]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Phytoecdysteroids Accelerate Recovery of Skeletal Muscle Function Following in vivo Eccentric Contraction-Induced Injury in Adult and Old Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. Biological activity of natural and synthetic ecdysteroids in the BII bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biological activity of natural and synthetic ecdysteroids in the B11 bioassay | Semantic Scholar [semanticscholar.org]
3-O-Acetyl-20-Hydroxyecdysone: An In-Depth Technical Guide on a Potent Insect Molting Hormone Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ecdysteroids are a class of steroid hormones pivotal to the regulation of insect development, primarily controlling molting and metamorphosis. The principal active ecdysteroid is 20-hydroxyecdysone (B1671079) (20E). This technical guide focuses on a significant analog, 3-O-Acetyl-20-Hydroxyecdysone, a naturally occurring phytoecdysteroid found in plants such as Cyanotis arachnoidea. This document provides a comprehensive overview of its presumed mechanism of action as an insect molting hormone, details on relevant experimental protocols for its study, and a comparative analysis of its biological activity. The information presented is intended to serve as a foundational resource for researchers in entomology, endocrinology, and those involved in the development of novel insecticides.
Introduction
Insect growth and development are intricately regulated by a cascade of hormonal signals. Among these, the ecdysteroids play a central role in initiating the molting process, a fundamental requirement for larval growth and metamorphosis. The primary and most active form of molting hormone in many insect species is 20-hydroxyecdysone (20E)[1][2][3]. Phytoecdysteroids, plant-derived compounds that are structurally and functionally similar to insect ecdysteroids, have garnered significant interest for their potential as biopesticides.
This compound is a naturally occurring acetylated analog of 20E, isolated from the roots of the plant Cyanotis arachnoidea[4]. The acetylation at the C3 position of the steroid nucleus potentially modifies its biological activity, bioavailability, and metabolic stability. Understanding the precise effects of this modification is crucial for evaluating its potential as an insect growth regulator. While direct comparative studies on the insect molting activity of this compound are limited, research on other acetylated ecdysteroids suggests that such modifications can influence biological potency. For instance, some studies have indicated that acetylated derivatives of 20E can exhibit altered, and in some cases enhanced, biological activities, such as increased antimicrobial effects[5].
This guide will delve into the presumed signaling pathway of this compound, provide detailed experimental protocols for its investigation, and present available data on its biological function, thereby offering a technical resource for the scientific community.
Ecdysteroid Signaling Pathway
It is widely accepted that this compound, as an analog of 20E, exerts its effects through the classical ecdysteroid signaling pathway. This pathway is initiated by the binding of the hormone to a heterodimeric nuclear receptor complex composed of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP), the insect homolog of the vertebrate Retinoid X Receptor (RXR)[6].
The lipophilic nature of the ecdysteroid allows it to cross the cell membrane and enter the cytoplasm and nucleus. In the absence of a ligand, the EcR-USP complex is often bound to co-repressor proteins, inhibiting gene transcription. Upon binding of an ecdysteroid agonist like this compound, the receptor complex undergoes a conformational change. This change leads to the dissociation of co-repressors and the recruitment of co-activator proteins. The activated hormone-receptor complex then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes. This binding initiates the transcription of a cascade of genes that orchestrate the complex processes of molting and metamorphosis.
Caption: Presumed signaling pathway of this compound in an insect cell.
Quantitative Data
Direct quantitative data on the insect molting hormone activity of this compound is scarce in publicly available literature. However, studies on various ecdysteroid acetates provide some context. The biological activity of ecdysteroids is highly dependent on their structure, and even minor modifications can significantly alter their affinity for the EcR-USP receptor complex and, consequently, their hormonal activity.
One study on the antimicrobial properties of 20-hydroxyecdysone and its acetate (B1210297) derivatives found that the acetates exhibited higher activity than the parent compound[5]. While this does not directly translate to molting hormone activity, it suggests that acetylation can enhance biological effects.
For a comprehensive understanding, direct comparative bioassays, such as the Drosophila melanogaster BII cell bioassay, are necessary to quantify the relative potency of this compound against 20-hydroxyecdysone. The table below is structured to accommodate such data once it becomes available through future research.
| Compound | Bioassay | Organism/Cell Line | EC50 (M) | Relative Potency (20E = 1) | Reference |
| 20-Hydroxyecdysone | Drosophila BII Cell Bioassay | Drosophila melanogaster | Data Not Available | 1 | |
| This compound | Drosophila BII Cell Bioassay | Drosophila melanogaster | Data Not Available | Data Not Available |
Experimental Protocols
Isolation of this compound from Cyanotis arachnoidea
The following is a generalized protocol for the isolation of ecdysteroids from plant material, which can be adapted for this compound from Cyanotis arachnoidea.
Objective: To extract and purify this compound from the roots of Cyanotis arachnoidea.
Materials:
-
Dried and powdered roots of Cyanotis arachnoidea
-
Methanol (B129727) (MeOH)
-
Dichloromethane (B109758) (CH2Cl2)
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., hexane, ethyl acetate, acetonitrile (B52724), water)
-
Rotary evaporator
-
NMR spectrometer and Mass Spectrometer for structural elucidation
Procedure:
-
Extraction: Macerate the powdered root material in methanol at room temperature for 24-48 hours. Repeat the extraction process 2-3 times to ensure complete extraction of the ecdysteroids.
-
Solvent Partitioning: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract. Suspend the crude extract in a water/methanol mixture and partition successively with dichloromethane to remove non-polar compounds.
-
Silica Gel Column Chromatography: Subject the aqueous methanol fraction to silica gel column chromatography. Elute the column with a gradient of increasing polarity, typically using a hexane-ethyl acetate or chloroform-methanol solvent system. Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing ecdysteroids.
-
Preparative HPLC: Pool the ecdysteroid-rich fractions and subject them to preparative HPLC on a C18 column. Use a gradient of water and acetonitrile as the mobile phase to separate the individual ecdysteroids.
-
Purification and Identification: Collect the peak corresponding to this compound. The purity of the isolated compound should be assessed by analytical HPLC. The structure should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Drosophila melanogaster BII Cell Bioassay for Ecdysteroid Activity
The BII cell line, derived from Drosophila melanogaster embryonic cells, is responsive to ecdysteroids and is a standard tool for assessing their biological activity.
Objective: To determine the EC50 value of this compound and compare its potency to 20-hydroxyecdysone.
Materials:
-
Drosophila melanogaster BII cell line
-
Schneider's Drosophila Medium supplemented with fetal bovine serum (FBS)
-
20-hydroxyecdysone (positive control)
-
This compound (test compound)
-
96-well microplates
-
Cell viability assay reagent (e.g., MTT or PrestoBlue)
-
Microplate reader
Procedure:
-
Cell Culture: Maintain the BII cells in Schneider's Drosophila medium supplemented with 10% heat-inactivated FBS at 25°C.
-
Cell Seeding: Seed the BII cells into 96-well microplates at a density of approximately 1-2 x 10^5 cells per well and allow them to attach for 24 hours.
-
Compound Treatment: Prepare serial dilutions of 20-hydroxyecdysone and this compound in the culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds and the positive control. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 25°C. Ecdysteroids will induce morphological changes and inhibit the proliferation of BII cells.
-
Quantification of Cell Proliferation/Viability: After the incubation period, add a cell viability reagent to each well according to the manufacturer's instructions. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Plot the cell viability against the logarithm of the compound concentration. Use a sigmoidal dose-response curve fit to determine the EC50 value, which is the concentration of the compound that causes a 50% inhibition of cell proliferation. The relative potency of this compound can be calculated by dividing the EC50 of 20-hydroxyecdysone by the EC50 of the test compound.
Caption: Experimental workflow for the Drosophila melanogaster BII cell bioassay.
Conclusion
This compound represents an intriguing natural analog of the primary insect molting hormone, 20-hydroxyecdysone. Its structural modification through acetylation at the C3 position suggests the potential for altered biological activity, which warrants further detailed investigation. While it is presumed to act through the conserved ecdysteroid signaling pathway, the precise quantitative impact of this acetylation on receptor binding and subsequent gene activation in insects remains to be fully elucidated. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and bio-assessment of this compound. Further research to populate the comparative quantitative data table is essential for a comprehensive understanding of this compound's potential as a lead compound for the development of novel, effective, and potentially more selective insect growth regulators. This technical guide serves as a foundational resource to stimulate and support such future research endeavors.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Discrete Pulses of Molting Hormone, 20-Hydroxyecdysone, During Late Larval Development of Drosophila melanogaster: Correlations With Changes in Gene Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Binding mode of ecdysone agonists to the receptor: comparative modeling and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. European Journal of Entomology: Comparison between the effects of 20-hydroxyecdysone and phytohormones on growth and development in plants [eje.cz]
- 6. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Bioactivity of 3-O-Acetyl-20-Hydroxyecdysone: A Technical Guide for Researchers
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vitro bioactivity of 3-O-Acetyl-20-Hydroxyecdysone. Due to a notable gap in the scientific literature directly addressing this specific acetylated ecdysteroid, this document leverages available data on the parent compound, 20-Hydroxyecdysone (20E), and its other acetylated analogues. The guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into its potential biological activities, relevant experimental methodologies, and the likely signaling pathways it may modulate.
Introduction
Ecdysteroids are a class of polyhydroxylated steroids that play a crucial role in the molting and metamorphosis of arthropods.[1] Their presence in various plant species, where they are termed phytoecdysteroids, is thought to be a defense mechanism against insect herbivores. The most abundant and well-studied phytoecdysteroid is 20-Hydroxyecdysone (20E). In recent years, 20E and its derivatives have garnered significant interest for their potential pharmacological applications in mammals, exhibiting a range of activities including anabolic, anti-diabetic, and neuroprotective effects.
Acetylation is a common chemical modification that can alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds. This compound is a specific ester of 20E, and while its in vitro bioactivity has not been extensively documented, the study of related acetylated ecdysteroids suggests that it may possess unique biological properties. This guide aims to synthesize the available information on closely related compounds to provide a predictive framework for the bioactivity of this compound.
Potential In Vitro Bioactivities of Acetylated Ecdysteroids
Direct quantitative data on the in vitro bioactivity of this compound is currently unavailable in the public domain. However, research on other acetylated derivatives of 20E, such as 20-Hydroxyecdysone-2,3,22-tri-O-acetate, provides valuable insights into the potential activities of this class of compounds. A key area of investigation has been their enzyme inhibitory effects.
A study on the enzyme inhibitory potential of various ecdysteroids, including 20-Hydroxyecdysone-2,3,22-tri-O-acetate, revealed significant activity against several enzymes.[2][3][4] These findings suggest that acetylation can modulate the inhibitory capacity of the parent ecdysteroid.
Table 1: In Vitro Enzyme Inhibitory Activity of 20-Hydroxyecdysone-2,3,22-tri-O-acetate [2][3][4]
| Enzyme | Activity |
| Acetylcholinesterase (AChE) | 5.56 mg GALAE/g |
| Butyrylcholinesterase (BChE) | 4.76 mg GALAE/g |
GALAE: Galantamine Equivalents
These results indicate that acetylated ecdysteroids can act as inhibitors of cholinesterases, enzymes critical in neurotransmission. This opens avenues for investigating this compound for potential applications in neurological disorders.
Experimental Protocols for In Vitro Bioactivity Assessment
To facilitate research into the bioactivity of this compound, this section details common in vitro assays used for evaluating ecdysteroids and their derivatives.
Enzyme Inhibition Assays
Based on the known activity of acetylated ecdysteroids, enzyme inhibition assays are a logical starting point.
3.1.1. Cholinesterase Inhibition Assay (Ellman's Method) [3]
This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
-
Principle: The assay measures the activity of cholinesterases by monitoring the formation of the yellow-colored product of the reaction between thiocholine, produced from the hydrolysis of acetylthiocholine (B1193921) or butyrylthiocholine (B1199683) by the enzyme, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Procedure:
-
Prepare solutions of the test compound (this compound) at various concentrations.
-
In a 96-well plate, add the test compound solution, DTNB solution, and the respective enzyme solution (AChE or BChE) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine chloride for BChE).
-
Measure the absorbance of the yellow product at a specific wavelength (typically around 412 nm) at regular intervals.
-
Calculate the percentage of enzyme inhibition by comparing the rate of reaction in the presence and absence of the test compound.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
Cell-Based Assays
Cell-based assays are crucial for understanding the effects of a compound on cellular processes.
3.2.1. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan (B1609692), which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the colored solution at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage relative to the untreated control cells.
-
3.2.2. Gene Expression Analysis (qPCR)
Quantitative polymerase chain reaction (qPCR) can be used to investigate the effect of this compound on the expression of specific target genes.
-
Principle: qPCR measures the amount of a specific DNA sequence in a sample in real-time. By reverse transcribing RNA into cDNA, it can be used to quantify mRNA levels of target genes.
-
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the treated and untreated cells.
-
Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for the target genes and a reference gene (for normalization).
-
Analyze the data to determine the relative change in gene expression in the treated cells compared to the control.
-
Potential Signaling Pathways
While the specific signaling pathways modulated by this compound are yet to be elucidated, the extensive research on its parent compound, 20E, provides a strong foundation for hypothesizing its mechanisms of action.
Insect Ecdysone (B1671078) Receptor Signaling Pathway
In insects, 20E exerts its effects primarily through the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the ultraspiracle protein (USP).[5][6] This complex binds to ecdysone response elements (EcREs) in the promoter regions of target genes, thereby regulating their transcription.[7] This pathway is fundamental for insect development and metamorphosis.
Mammalian Signaling Pathways
The effects of 20E in mammals are not mediated by the classical ecdysone receptor but are thought to involve other signaling pathways.[8] One proposed mechanism involves a G-protein coupled receptor (GPCR) that initiates a non-genomic signaling cascade.[9]
Conclusion and Future Directions
While direct experimental evidence for the in vitro bioactivity of this compound remains elusive, the existing data on related acetylated ecdysteroids and the well-characterized parent compound, 20-Hydroxyecdysone, provide a solid foundation for future research. The demonstrated enzyme inhibitory activity of 20-Hydroxyecdysone-2,3,22-tri-O-acetate suggests that this compound may also possess important pharmacological properties.
Future research should focus on:
-
Direct Bioactivity Screening: Conducting a comprehensive in vitro screening of this compound against a panel of enzymes and cell lines to identify its primary biological targets.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways modulated by this compound in both insect and mammalian systems.
-
Structure-Activity Relationship Studies: Systematically comparing the bioactivities of different acetylated derivatives of 20-Hydroxyecdysone to understand the role of the position and number of acetyl groups in determining their biological effects.
This technical guide serves as a starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. The provided experimental protocols and insights into potential signaling pathways are intended to accelerate the investigation of this promising, yet understudied, natural product derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ecdysteroids as Potent Enzyme Inhibitors and Verification of Their Activity Using In Vitro and In Silico Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ecdysone receptor - Wikipedia [en.wikipedia.org]
- 6. The Ecdysone receptor controls the post-critical weight switch to nutrition-independent differentiation in Drosophila wing imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Steroid Hormone 20-Hydroxyecdysone via Nongenomic Pathway Activates Ca2+/Calmodulin-dependent Protein Kinase II to Regulate Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-O-Acetyl-20-Hydroxyecdysone from 20-Hydroxyecdysone: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-O-Acetyl-20-Hydroxyecdysone from its precursor, 20-Hydroxyecdysone. The synthesis involves a three-step process: protection of the C20 and C22 hydroxyl groups as an acetonide, selective acetylation of the C3 hydroxyl group, and subsequent deprotection to yield the final product. This protocol is intended for researchers in medicinal chemistry, natural product synthesis, and drug development who require a reliable method for obtaining this specific ecdysteroid derivative.
Introduction
20-Hydroxyecdysone is a naturally occurring ecdysteroid hormone that plays a crucial role in the molting and metamorphosis of arthropods. Its diverse biological activities in mammals, including anabolic and adaptogenic properties, have made it a subject of interest for pharmaceutical research. Acetylation of the hydroxyl groups of 20-Hydroxyecdysone can modulate its biological activity, solubility, and pharmacokinetic properties. The selective synthesis of this compound is of particular interest for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This protocol outlines a robust method to achieve this synthesis with a focus on regioselectivity and product purity.
Overall Synthesis Workflow
The synthesis of this compound from 20-Hydroxyecdysone is achieved through a three-step process designed to selectively acetylate the C3 hydroxyl group while leaving the other hydroxyl groups unmodified.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Protection of 20,22-Hydroxyl Groups as an Acetonide
Objective: To protect the vicinal diol at positions C20 and C22 of 20-Hydroxyecdysone to prevent their acetylation in the subsequent step.
Materials:
-
20-Hydroxyecdysone
-
Anhydrous Acetone (B3395972)
-
p-Toluenesulfonic acid (p-TsOH) or Phosphomolybdic acid
-
Sodium bicarbonate (NaHCO₃) solution (10% aqueous)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve 20-Hydroxyecdysone in anhydrous acetone.
-
Add a catalytic amount of p-toluenesulfonic acid or phosphomolybdic acid to the solution.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, neutralize the mixture with a 10% aqueous sodium bicarbonate solution.
-
Evaporate the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic fractions and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude 20-Hydroxyecdysone-20,22-acetonide.
-
Purify the product by silica (B1680970) gel column chromatography.
Step 2: Selective Acetylation of the 3-Hydroxyl Group
Objective: To selectively acetylate the C3 hydroxyl group of the protected 20-Hydroxyecdysone-20,22-acetonide.
Materials:
-
20-Hydroxyecdysone-20,22-acetonide
-
Anhydrous Pyridine (B92270)
-
Acetic Anhydride (Ac₂O)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hydrochloric acid (1 M HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve the 20-Hydroxyecdysone-20,22-acetonide in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding methanol.
-
Remove the pyridine by co-evaporation with toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound-20,22-acetonide.
-
Purify the product by silica gel column chromatography.
Step 3: Deprotection of the Acetonide Group
Objective: To remove the acetonide protecting group to yield the final product, this compound.
Materials:
-
This compound-20,22-acetonide
-
Aqueous Acetic Acid (e.g., 80%) or another mild acidic condition.
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve the purified this compound-20,22-acetonide in aqueous acetic acid.
-
Stir the reaction at room temperature and monitor the deprotection by TLC.
-
Once the reaction is complete, neutralize the mixture carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the final product by silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Data Presentation
The following tables summarize the expected quantitative data for the starting material, intermediate, and final product.
Table 1: Physicochemical and Yield Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 20-Hydroxyecdysone | C₂₇H₄₄O₇ | 480.63 | - |
| 20-Hydroxyecdysone-20,22-acetonide | C₃₀H₄₈O₇ | 520.70 | >80% |
| This compound | C₂₉H₄₆O₈ | 522.67 | High |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Observed Values |
| ¹H NMR | Characteristic signals for the acetyl group (singlet around δ 2.0-2.1 ppm) and a downfield shift of the H-3 proton signal compared to 20-Hydroxyecdysone. Other signals will be consistent with the ecdysteroid skeleton. |
| ¹³C NMR | Appearance of a carbonyl signal for the acetyl group (around δ 170 ppm) and a signal for the acetyl methyl group (around δ 21 ppm). The C-3 signal will show a downfield shift, while the C-2 and C-4 signals will experience an upfield shift compared to 20-Hydroxyecdysone. |
| Mass Spec (HRMS) | Expected [M+H]⁺ or [M+Na]⁺ ions corresponding to the molecular formula C₂₉H₄₆O₈. For example, the calculated m/z for [C₂₉H₄₆O₈+Na]⁺ is 545.3039. Fragmentation patterns would show losses of water and the acetyl group. |
Characterization
The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques:
-
Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and to assess the purity of the products.
-
High-Performance Liquid Chromatography (HPLC): For final purity assessment and for purification if necessary.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product, ensuring the selective acetylation at the C3 position.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds and to support the structural elucidation.
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
Caption: Logical flow of the protection-acetylation-deprotection strategy.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound from 20-Hydroxyecdysone. By following the outlined steps for protection, selective acetylation, and deprotection, researchers can reliably obtain the desired product for further biological evaluation and drug development studies. The provided data tables and characterization guidelines will assist in verifying the successful synthesis and purity of the final compound.
Protocol for Selective 3-O-Acetylation of Ecdysteroids
Application Note APN-SAE-2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the selective 3-O-acetylation of ecdysteroids, focusing on 20-hydroxyecdysone (B1671079) as a representative substrate. This method is crucial for synthesizing specific ecdysteroid derivatives for structure-activity relationship (SAR) studies, developing analytical standards, and creating prodrugs with modified pharmacokinetic properties. The protocol employs a protection-acetylation-deprotection strategy to achieve high regioselectivity.
Introduction
Ecdysteroids are a class of polyhydroxylated steroid hormones that play a critical role in the molting and metamorphosis of arthropods. Their diverse biological activities have also garnered interest in mammalian systems, including anabolic and adaptogenic effects. To investigate the specific roles of the various hydroxyl groups on the ecdysteroid scaffold and to develop new analogs with enhanced or modified activities, selective chemical modifications are essential. The 3-hydroxyl group is a key position for derivatization. This protocol outlines a robust method for the selective acetylation of the 3-O-position of 20-hydroxyecdysone by temporarily protecting the vicinal diols at the C-20 and C-22 positions using an acetonide group.
Data Presentation
The following table summarizes the key quantitative data associated with the selective 3-O-acetylation of 20-hydroxyecdysone. The yields are representative and may vary based on reaction scale and purification efficiency.
| Step | Product | Reagents | Solvent | Yield (%) |
| 1. Acetonide Protection | 20-Hydroxyecdysone-20,22-acetonide | 2,2-Dimethoxypropane (B42991), p-Toluenesulfonic acid | Acetone (B3395972) | >95 |
| 2. Selective Acetylation | 3-O-Acetyl-20-hydroxyecdysone-20,22-acetonide | Acetic anhydride (B1165640), Pyridine (B92270) | Pyridine | 85-95 |
| 3. Acetonide Deprotection | This compound | Acetic acid, Water | THF | ~90 |
Table 1: Summary of Quantitative Data for the Selective 3-O-Acetylation of 20-Hydroxyecdysone.
The structure of the final product, this compound, can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The following table provides characteristic ¹³C NMR chemical shifts for the parent compound and its 2- and 3-acetylated derivatives, highlighting the shifts indicative of successful acetylation at the C-3 position.
| Carbon Atom | 20-Hydroxyecdysone (δ, ppm) | 2-O-Acetyl-20-hydroxyecdysone (δ, ppm) | This compound (δ, ppm) |
| C-2 | 68.7 | 71.5 | 65.8 |
| C-3 | 68.5 | 65.7 | 71.6 |
| C-4 | 32.2 | 32.0 | 31.8 |
| Acetyl CO | - | 171.2 | 171.1 |
| Acetyl CH₃ | - | 21.5 | 21.6 |
Table 2: Comparative ¹³C NMR Data (in CD₃OD) for 20-Hydroxyecdysone and its 2- and 3-O-Acetyl Derivatives.[1]
Experimental Protocols
This section provides detailed methodologies for the three key stages of the selective 3-O-acetylation of 20-hydroxyecdysone.
Protection of the 20,22-Diol: Synthesis of 20-Hydroxyecdysone-20,22-acetonide
This step selectively protects the vicinal diol in the side chain, leaving the hydroxyl groups on the steroid nucleus available for subsequent reactions.
Materials:
-
20-Hydroxyecdysone
-
Anhydrous Acetone
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH), fused
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve 20-hydroxyecdysone in anhydrous acetone in a round-bottom flask.
-
To this solution, add 2,2-dimethoxypropane (10 equivalents) and a catalytic amount of fused p-toluenesulfonic acid (0.02 equivalents).
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of dichloromethane (B109758)/methanol (95:5 v/v). The product, 20-hydroxyecdysone-20,22-acetonide, will be less polar than the starting material.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral.
-
Remove the acetone and 2,2-dimethoxypropane under reduced pressure using a rotary evaporator at a temperature not exceeding 30°C.
-
Dilute the remaining aqueous residue with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with brine (3 x 50 mL) to remove any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 20-hydroxyecdysone-20,22-acetonide. The product is often of sufficient purity for the next step, but can be further purified by column chromatography on silica (B1680970) gel if necessary.
Selective Acetylation of the 3-Hydroxyl Group
With the 20,22-diol protected, the hydroxyl groups on the steroid nucleus can be acetylated. The 3-OH group is generally more reactive than the 2-OH group, allowing for selective acetylation under controlled conditions.
Materials:
-
20-Hydroxyecdysone-20,22-acetonide
-
Anhydrous pyridine
-
Acetic anhydride
-
Ice bath
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 20-hydroxyecdysone-20,22-acetonide in anhydrous pyridine in a clean, dry round-bottom flask.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add acetic anhydride (1.1 equivalents) to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the this compound-20,22-acetonide.
Deprotection of the 20,22-Acetonide
The final step is the removal of the acetonide protecting group to yield the desired 3-O-acetylated ecdysteroid.
Materials:
-
This compound-20,22-acetonide
-
Tetrahydrofuran (THF)
-
Acetic acid
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the purified this compound-20,22-acetonide in a mixture of THF, acetic acid, and water (e.g., in a 3:1:1 ratio).
-
Stir the solution at room temperature for 12-24 hours, monitoring the deprotection by TLC. The product will be more polar than the starting material.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography on silica gel or by recrystallization to obtain a pure sample.
Visualizations
The following diagrams illustrate the chemical structures and the experimental workflow for the selective 3-O-acetylation of ecdysteroids.
Caption: Workflow for selective 3-O-acetylation of 20-hydroxyecdysone.
Caption: Reaction pathway for the synthesis of this compound.
References
Application Note: Purification of 3-O-Acetyl-20-Hydroxyecdysone by High-Performance Liquid Chromatography
Abstract
This application note details a representative method for the purification of 3-O-Acetyl-20-Hydroxyecdysone from a crude extract or synthetic reaction mixture using High-Performance Liquid Chromatography (HPLC). The described protocol is based on established methods for the separation of 20-Hydroxyecdysone and other phytoecdysteroids, providing a robust starting point for achieving high purity of the target compound.[1][2] The methodology outlines sample preparation, HPLC conditions, and post-purification analysis.
Introduction
20-Hydroxyecdysone is a major phytoecdysteroid known for its various biological activities.[2] Its acetylated derivatives, such as this compound, are often of interest in structure-activity relationship studies and for the development of new therapeutic agents. High-purity samples are essential for accurate biological and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the isolation and purification of individual ecdysteroids from complex mixtures due to their polar nature. This document provides a detailed protocol for the purification of this compound.
Experimental Workflow
Caption: Experimental workflow for the purification of this compound.
Detailed Protocols
Sample Preparation
-
Accurately weigh the crude extract or dried synthetic reaction mixture containing this compound.
-
Dissolve the sample in HPLC-grade methanol to a final concentration of approximately 1-5 mg/mL.[3]
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]
HPLC Instrumentation and Conditions
The following table summarizes the recommended HPLC parameters for the purification of this compound. These are based on typical conditions for separating 20-Hydroxyecdysone and related compounds.[4][5]
| Parameter | Value |
| HPLC System | Preparative HPLC System with UV/Vis Detector |
| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Acetic Acid or 0.05% Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient Program | Start with a low percentage of Mobile Phase B, and gradually increase to elute the compound of interest. A representative gradient is provided below. |
| Flow Rate | 4-5 mL/min (for a 10 mm ID column) |
| Column Temperature | 30 °C[5] |
| Detection Wavelength | 242-254 nm[4][5][6] |
| Injection Volume | 100-500 µL (dependent on concentration and column capacity) |
Representative Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 5 | 90 | 10 |
| 25 | 40 | 60 |
| 30 | 10 | 90 |
| 35 | 10 | 90 |
| 36 | 90 | 10 |
| 45 | 90 | 10 |
Note: The optimal gradient program may need to be developed based on the complexity of the sample mixture. An initial analytical-scale run is recommended to determine the retention time of this compound.
Fraction Collection and Post-Purification Processing
-
Monitor the chromatogram at the specified wavelength.
-
Collect the fraction(s) corresponding to the peak of this compound.
-
Combine the collected fractions.
-
Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
-
Determine the purity of the final product using analytical HPLC and confirm its identity with mass spectrometry (MS) and/or nuclear magnetic resonance (NMR) spectroscopy.
Data Presentation
The following table provides a hypothetical summary of the purification results for this compound.
| Parameter | Value |
| Initial Sample Purity | ~60% (estimated) |
| Retention Time | ~18.5 min (under representative gradient) |
| Final Purity | >98% (by analytical HPLC) |
| Recovery | ~85% |
| Molecular Weight (ESI-MS) | [M+H]⁺ expected: 523.32 |
Signaling Pathways and Logical Relationships
While there are no signaling pathways directly involved in the chemical purification process, the following diagram illustrates the logical relationship between the key steps of the HPLC purification.
Caption: Logical flow of component separation during HPLC purification.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals.
-
Work in a well-ventilated area or under a fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Short HPLC gradient method for 20-Hydroxyecdysone (20E) quantification in malaria vectors [protocols.io]
- 5. mdpi.com [mdpi.com]
- 6. synapse.koreamed.org [synapse.koreamed.org]
Application Notes and Protocols for 3-O-Acetyl-20-Hydroxyecdysone in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 3-O-Acetyl-20-Hydroxyecdysone in cell culture experiments. Due to the limited availability of specific data for this acetylated form, the following protocols and data are largely extrapolated from research on its parent compound, 20-Hydroxyecdysone (20E). Preliminary evidence suggests that acetylation may enhance the biological activity of ecdysteroids[1]. Therefore, it is recommended to perform dose-response studies to determine the optimal concentration of this compound for your specific cell line and experimental setup.
I. Overview of this compound
This compound is a naturally occurring ecdysteroid isolated from the roots of Cyanotis arachnoidea C.B.Clark[2]. Ecdysteroids are a class of steroid hormones found in insects and some plants, known for their role in molting and metamorphosis in arthropods[3]. In mammals, which lack the specific insect ecdysone (B1671078) receptor, ecdysteroids like 20E have demonstrated a range of beneficial pharmacological effects, including anabolic, anti-diabetic, and hepatoprotective properties[4][5][6]. The anabolic effects are of particular interest in drug development for conditions such as muscle atrophy.
The proposed mechanism of action for the anabolic effects of ecdysteroids in mammals involves the activation of signaling pathways that promote protein synthesis, such as the PI3K/Akt pathway, potentially through binding to membrane-bound receptors like the Estrogen Receptor Beta (ERβ) or MAS1[3][7][8][9].
II. Quantitative Data Summary
The following tables summarize quantitative data for 20-Hydroxyecdysone, which can be used as a starting point for experiments with this compound.
Table 1: Recommended Concentration Ranges for In Vitro Studies (based on 20-Hydroxyecdysone data)
| Cell Line | Application | Recommended Concentration Range | Optimal Concentration (Reported for 20E) | Reference |
| C2C12 (murine myoblasts) | Anabolic effects (protein synthesis) | 0.1 µM - 10 µM | 1 µM | [9] |
| H1299 and H460 (human non-small cell lung cancer) | Antioxidant and antineoplastic effects | 0.1 µM - 100 µM | Not specified | [10] |
| Various | General cell culture studies | 0.1 µM - 10 µM | Varies by cell type and desired effect |
Table 2: Reported In Vitro Effects of 20-Hydroxyecdysone
| Cell Line | Effect | Incubation Time | Reported Outcome | Reference |
| C2C12 myotubes | Increased protein synthesis | 24 hours | Up to 20% increase | [9] |
| C2C12 myotubes | Increased myotube diameter | 48 hours | Significant increase | [11] |
| H1299 and H460 cells | Suppression of ROS levels | 3 days | Up to 30-43% reduction | [10] |
| H1299 and H460 cells | Reduced ATP levels | 3 days | Up to 2.5-fold reduction | [10] |
III. Experimental Protocols
This protocol is adapted from studies on 20-Hydroxyecdysone and is designed to assess the anabolic potential of this compound by measuring protein synthesis.
1. Materials:
-
C2C12 myoblast cell line
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium: DMEM with 2% Horse Serum and 1% Penicillin-Streptomycin
-
This compound stock solution (in DMSO or ethanol)
-
[³H]-Leucine
-
Lysis buffer (e.g., RIPA buffer)
-
BCA Protein Assay Kit
-
Scintillation counter
2. Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in 24-well plates at a density that allows them to reach 80-90% confluency.
-
Differentiation: Once confluent, switch to Differentiation Medium to induce myotube formation. Differentiate for 4-6 days, changing the medium every 48 hours.
-
Treatment: Prepare serial dilutions of this compound in serum-free DMEM. A suggested starting range is 0.01 µM to 10 µM. Include a vehicle control (DMSO or ethanol).
-
Radiolabeling: Pre-incubate the differentiated myotubes in Krebs medium for 1 hour at 37°C. Then, incubate the cells with the treatment media containing [³H]-Leucine (e.g., 5 µCi/mL) for 2.5 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a BCA assay.
-
Measurement of Radioactivity: Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the total protein concentration to determine the rate of protein synthesis. Compare the treated groups to the vehicle control.
This protocol can be used to assess the cytotoxicity of this compound.
1. Materials:
-
Target cell line
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control for cytotoxicity.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control (100% viability).
IV. Visualization of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 20-Hydroxyecdysone - Wikipedia [en.wikipedia.org]
- 4. Phytoecdysteroids: Distribution, Structural Diversity, Biosynthesis, Activity, and Crosstalk with Phytohormones [mdpi.com]
- 5. 20-Hydroxyecdysone Boosts Energy Production and Biosynthetic Processes in Non-Transformed Mouse Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Ecdysteroids Elicit a Rapid Ca2+ Flux Leading to Akt Activation and Increased Protein Synthesis in Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 20-Hydroxyecdysone Confers Antioxidant and Antineoplastic Properties in Human Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note and Protocols for a Cell-Based Assay to Determine Ecdysteroid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ecdysteroids are steroid hormones that play a crucial role in the developmental processes of arthropods, including molting and metamorphosis. The biological effects of ecdysteroids are mediated by a heterodimeric nuclear receptor complex consisting of the Ecdysone (B1671078) Receptor (EcR) and the Ultraspiracle protein (USP), a homolog of the vertebrate Retinoid X Receptor (RXR).[1][2] Upon binding of an ecdysteroid agonist, the EcR/USP complex undergoes a conformational change, binds to specific DNA sequences known as ecdysone response elements (EcREs), and activates the transcription of target genes.[3] This signaling pathway is a prime target for the development of selective insecticides and for the study of endocrine disruption.
This application note provides a detailed protocol for a cell-based reporter gene assay to identify and characterize compounds with ecdysteroid agonist or antagonist activity. The assay utilizes mammalian cells, such as HEK293T, which lack endogenous ecdysteroid signaling components, thereby providing a low-background system for robust and sensitive detection.[4][5] The protocol describes the use of a luciferase reporter gene under the control of an EcRE-containing promoter to quantify the activation of the ecdysone receptor.
Signaling Pathway
The canonical ecdysteroid signaling pathway begins with the binding of an ecdysteroid ligand to the Ligand-Binding Domain (LBD) of the EcR. This induces a conformational change that promotes the heterodimerization of EcR with USP. The activated EcR/USP heterodimer then translocates to the nucleus and binds to EcREs in the promoter regions of target genes. This binding event recruits co-activator proteins, leading to the initiation of transcription and subsequent physiological responses. In the absence of a ligand, the EcR/USP complex may be bound to co-repressors, inhibiting gene expression.
Experimental Workflow
The overall experimental workflow for the ecdysteroid activity assay involves transient transfection of mammalian cells, treatment with test compounds, and subsequent measurement of luciferase activity. The workflow is designed to be completed within 48-72 hours and is amenable to high-throughput screening formats.
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| HEK293T Cells | ATCC | CRL-3216 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin (B12071052) | Gibco | 15140122 |
| Opti-MEM I Reduced Serum Medium | Gibco | 31985062 |
| Lipofectamine® 3000 Transfection Reagent | Invitrogen | L3000015 |
| pCMV-EcR (Drosophila) | (Cloning required) | N/A |
| pCMV-USP (Drosophila) | (Cloning required) | N/A |
| pGL4.27[luc2P/minP/Hygro] Vector | Promega | E8451 |
| Ecdysone Response Element (EcRE) Oligos | (Custom synthesis) | N/A |
| Dual-Glo® Luciferase Assay System | Promega | E2920 |
| 20-Hydroxyecdysone (20E) | Sigma-Aldrich | H5142 |
| 96-well white, clear-bottom tissue culture plates | Corning | 3610 |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
For the assay, detach cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.
-
Incubate for 24 hours before transfection.
Protocol 2: Transient Transfection
-
For each well, prepare the following transfection mix in Opti-MEM:
-
50 ng pCMV-EcR
-
50 ng pCMV-USP
-
100 ng pEcRE-Luciferase reporter plasmid
-
0.3 µL Lipofectamine® 3000
-
-
Follow the manufacturer's protocol for the transfection reagent.
-
Carefully add the transfection complex to each well.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Protocol 3: Compound Treatment for Agonist Screening
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform serial dilutions of the stock solutions in culture medium to achieve the desired final concentrations (e.g., from 10 pM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Include a positive control (e.g., 20-hydroxyecdysone) and a vehicle control (DMSO) on each plate.
-
Remove the transfection medium from the cells and add 100 µL of the prepared compound dilutions.
-
Incubate for 18-24 hours.
Protocol 4: Compound Treatment for Antagonist Screening
-
Prepare serial dilutions of the test compounds as described for the agonist screen.
-
Prepare a solution of a known ecdysteroid agonist (e.g., 20-hydroxyecdysone) at a concentration that gives approximately 80% of the maximal response (EC80).
-
Mix the test compound dilutions with the EC80 concentration of the agonist.
-
Include a positive control (agonist only) and a negative control (vehicle) on each plate.
-
Remove the transfection medium and add 100 µL of the compound/agonist mixtures.
-
Incubate for 18-24 hours.
Protocol 5: Luciferase Assay
-
Equilibrate the plate and the Dual-Glo® Luciferase Assay System reagents to room temperature.
-
Add 75 µL of Dual-Glo® Luciferase Reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the firefly luciferase activity using a luminometer.
-
(Optional) Add 75 µL of Dual-Glo® Stop & Glo® Reagent to each well and incubate for 10 minutes.
-
Measure the Renilla luciferase activity for normalization (if using a control reporter).
Data Presentation and Analysis
The raw luminescence data should be processed to determine the activity of the test compounds. For agonist assays, the data is typically normalized to the vehicle control. For antagonist assays, the data is normalized to the agonist-only control.
Agonist Mode Data
The fold induction is calculated as the ratio of the signal from a treated well to the average signal from the vehicle control wells.
Table 1: Example Data for Ecdysteroid Agonist Screening
| Compound | Concentration (M) | Raw Luminescence (RLU) | Fold Induction |
| Vehicle (DMSO) | N/A | 1,500 | 1.0 |
| 20-Hydroxyecdysone | 1.00E-10 | 18,000 | 12.0 |
| 1.00E-09 | 75,000 | 50.0 | |
| 1.00E-08 | 150,000 | 100.0 | |
| 1.00E-07 | 225,000 | 150.0 | |
| 1.00E-06 | 240,000 | 160.0 | |
| 1.00E-05 | 241,500 | 161.0 | |
| Compound X | 1.00E-09 | 3,000 | 2.0 |
| 1.00E-08 | 15,000 | 10.0 | |
| 1.00E-07 | 60,000 | 40.0 | |
| 1.00E-06 | 90,000 | 60.0 | |
| 1.00E-05 | 97,500 | 65.0 |
From the dose-response curve, the EC50 value (the concentration at which 50% of the maximal response is observed) can be calculated using a non-linear regression analysis (e.g., four-parameter logistic fit).
Antagonist Mode Data
The percent inhibition is calculated relative to the response of the agonist control.
Table 2: Example Data for Ecdysteroid Antagonist Screening
| Compound | Concentration (M) | Raw Luminescence (RLU) | % Inhibition |
| Vehicle (DMSO) | N/A | 1,500 | N/A |
| Agonist (20E at EC80) | N/A | 200,000 | 0 |
| Compound Y | 1.00E-09 | 180,000 | 10.1 |
| 1.00E-08 | 120,000 | 40.2 | |
| 1.00E-07 | 60,000 | 70.1 | |
| 1.00E-06 | 20,000 | 90.0 | |
| 1.00E-05 | 16,000 | 92.0 |
From the dose-response curve, the IC50 value (the concentration at which 50% of the agonist response is inhibited) can be determined.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low signal-to-background ratio | Low transfection efficiency | Optimize transfection reagent and DNA ratio. Use a positive control for transfection (e.g., GFP). |
| Low receptor expression | Use a stronger promoter or a stable cell line. | |
| Inactive agonist | Use a fresh stock of the agonist. | |
| High well-to-well variability | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with sterile PBS. | |
| Cytotoxicity of test compounds | High compound concentration | Perform a cell viability assay (e.g., MTT) in parallel to identify cytotoxic concentrations. |
| High DMSO concentration | Ensure the final DMSO concentration does not exceed 0.5%. |
References
- 1. Cytoplasmic Travels of the Ecdysteroid Receptor in Target Cells: Pathways for Both Genomic and Non-Genomic Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Transcriptional Regulators of Ecdysteroid Biosynthetic Enzymes and Their Roles in Insect Development [frontiersin.org]
- 4. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-O-Acetyl-20-Hydroxyecdysone in Agricultural Research
Disclaimer: The following application notes and protocols are primarily based on research conducted on 20-Hydroxyecdysone (B1671079) (20E) , the parent compound of 3-O-Acetyl-20-Hydroxyecdysone. Currently, there is a limited body of publicly available scientific literature specifically detailing the agricultural applications of this compound. The information provided for 20-Hydroxyecdysone is intended to serve as a foundational guide for researchers exploring the potential applications of its acetylated derivative, under the assumption that their biological activities may be similar.
Application Notes
Phytoecdysteroids (PEs), such as 20-Hydroxyecdysone (20E), are naturally occurring steroid compounds found in various plants.[1] In an agricultural context, 20E has demonstrated significant potential in two primary areas: as a biopesticide and as a plant growth regulator that enhances stress tolerance.
1. Biopesticidal Properties:
-
Insecticidal Activity: 20E is a structural analog of insect molting hormones.[2] When ingested by non-adapted insects, it can disrupt their normal molting process, leading to developmental abnormalities, reduced feeding, and mortality.[2] This makes it a promising candidate for the development of bio-insecticides that are potentially safer for non-target organisms and the environment compared to conventional synthetic pesticides.
-
Nematicidal Activity: Research has shown that 20E can protect plants against various plant-parasitic nematodes.[3] Exposure to 20E can cause abnormal molting, immobility, reduced invasion of plant roots, and ultimately, death of nematodes.[3] This suggests its potential use as a bionematicide for managing nematode infestations in crops.
2. Plant Stress Tolerance Enhancement:
-
Abiotic Stress Mitigation: 20E has been shown to enhance plant tolerance to abiotic stresses such as salinity.[4] Application of 20E can improve germination rates and seedling growth in saline conditions.[4] The mechanism of this stress mitigation is linked to the enhancement of the plant's antioxidant defense system.[1]
-
Antioxidant System Boost: Under stress conditions, plants often experience oxidative stress due to the overproduction of reactive oxygen species (ROS). 20E treatment has been observed to increase the activity of key antioxidant enzymes, which help in scavenging ROS and protecting the plant from cellular damage.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of 20-Hydroxyecdysone from various studies.
Table 1: Effect of 20-Hydroxyecdysone on Plant-Parasitic Nematodes
| Nematode Species | Host Plant | 20E Concentration | Observed Effect | Reference |
| Heterodera avenae | Wheat | > 4.2 x 10⁻⁷ M | Abnormal molting, immobility, death | [3] |
| Heterodera schachtii | Spinach | 5.2 x 10⁻⁵ M | Reduced invasion, impaired development | [3] |
| Meloidogyne javanica | Spinach | 5.2 x 10⁻⁵ M | Reduced invasion, impaired development | [3] |
| Pratylenchus neglectus | Spinach | 5.2 x 10⁻⁵ M | Reduced invasion, impaired development | [3] |
Table 2: Effect of 20-Hydroxyecdysone on Cotton Seedling Growth under Salt Stress (100 mM NaCl)
| Cotton Variety | Treatment | Germination (%) | Reference |
| 'Namangan-77' | Control (NaCl only) | 31 | [4] |
| 'Namangan-77' | + 10⁻⁴ M 20E | 39 | [4] |
| 'AH-balut-2' | Control (NaCl only) | 8 | [4] |
| 'AH-balut-2' | + 10⁻⁴ M 20E | 21 | [4] |
Table 3: Effect of Salinity and 20-Hydroxyecdysone Content in Spinach Shoot Cultures
| NaCl Concentration | 20-Hydroxyecdysone Content (relative to control) | Reference |
| 100 mM | Increased | [5] |
| 200 mM | 2.9-fold increase | [5] |
| 300 mM | Higher than control | [5] |
Experimental Protocols
Protocol 1: Evaluation of Nematicidal Activity of 20-Hydroxyecdysone against Root-Knot Nematodes (Meloidogyne incognita) in Tomato
This protocol outlines a pot-based experiment to assess the efficacy of 20-Hydroxyecdysone in controlling root-knot nematodes.
Materials:
-
Tomato seedlings (a susceptible cultivar)
-
Meloidogyne incognita eggs or second-stage juveniles (J2)
-
20-Hydroxyecdysone
-
Pots (15-20 cm diameter) filled with sterilized soil mix
-
Microscope
-
Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:
-
Plant Preparation: Transplant healthy, uniform tomato seedlings into individual pots. Allow the seedlings to establish for 1-2 weeks.
-
Nematode Inoculation: Prepare a suspension of M. incognita eggs or J2s in water. Inoculate each pot (except for the negative control group) with a standardized number of eggs or J2s (e.g., 5,000 eggs/pot) by pipetting the suspension into holes made in the soil around the plant's root zone.
-
Treatment Solution Preparation: Prepare stock solutions of 20-Hydroxyecdysone in a suitable solvent (e.g., ethanol) and then make serial dilutions in water to achieve the desired final concentrations (e.g., 10⁻⁴ M, 10⁻⁵ M, 10⁻⁶ M). Include a vehicle control (water with the same concentration of the solvent used for the stock solution).
-
Treatment Application: Drench the soil of each pot with an equal volume of the respective treatment solution. The treatment groups should include:
-
Negative Control (no nematodes, no 20E)
-
Positive Control (nematodes, no 20E)
-
Vehicle Control (nematodes, vehicle solution)
-
20E Treatment Groups (nematodes, different concentrations of 20E)
-
-
Experimental Maintenance: Grow the plants in a greenhouse or growth chamber under controlled conditions for 6-8 weeks. Water the plants as needed.
-
Data Collection:
-
At the end of the experiment, carefully uproot the plants and wash the roots gently to remove soil.
-
Rate the root galling severity using a standard rating scale (e.g., 0-5 or 0-10 scale).
-
Process a subsample of the soil from each pot to extract and count the number of J2s per 100 cm³ of soil.
-
Measure plant growth parameters such as shoot height, fresh and dry shoot weight, and root weight.
-
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the differences between the treatment groups.
Protocol 2: Assessment of 20-Hydroxyecdysone-Induced Salt Stress Tolerance in Wheat Seedlings
This protocol describes a hydroponic experiment to evaluate the effect of 20-Hydroxyecdysone on the salt tolerance of wheat seedlings.
Materials:
-
Wheat seeds
-
Hydroponic system (tanks, lids with holes for plants, aeration system)
-
Hoagland's nutrient solution
-
Sodium chloride (NaCl)
-
20-Hydroxyecdysone
-
Spectrophotometer
-
Mortar and pestle, centrifuge, and other equipment for biochemical assays
Procedure:
-
Seed Germination: Germinate wheat seeds on moist filter paper in petri dishes in the dark for 2-3 days.
-
Seedling Establishment: Transfer the germinated seedlings to the hydroponic system containing half-strength Hoagland's solution. Allow the seedlings to grow for 7-10 days.
-
Treatment Groups: Divide the seedlings into the following treatment groups:
-
Control (full-strength Hoagland's solution)
-
Salt Stress (Hoagland's solution + a specific concentration of NaCl, e.g., 150 mM)
-
20E Treatment (Hoagland's solution + 20E at a specific concentration, e.g., 10⁻⁵ M)
-
Salt Stress + 20E (Hoagland's solution + NaCl + 20E)
-
-
Stress and Treatment Application: Replace the half-strength Hoagland's solution with the full-strength solutions for the respective treatment groups.
-
Experimental Maintenance: Grow the plants for a specified period (e.g., 14 days) under controlled environmental conditions.
-
Data Collection:
-
Morphological Parameters: Measure shoot and root length, and determine fresh and dry weight of shoots and roots.
-
Physiological Parameters: Measure chlorophyll (B73375) content from fresh leaf samples using a spectrophotometer.
-
Biochemical Parameters: Harvest fresh leaf tissue to perform enzyme assays for key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and peroxidase (POD). Also, measure the level of malondialdehyde (MDA) as an indicator of lipid peroxidation.
-
-
Statistical Analysis: Use appropriate statistical tests to compare the means of the different treatment groups and determine the effect of 20E on salt stress tolerance.
Visualizations
Caption: 20-Hydroxyecdysone signaling pathway disruption in insects.
Caption: Experimental workflow for nematicidal activity assessment.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of 20-Hydroxyecdysone, a Phytoecdysteroid, on Development, Digestive, and Detoxification Enzyme Activities of Tribolium castaneum (Coleoptera: Tenebrionidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytoecdysteroids: a novel defense against plant-parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. NaCl induced salt adaptive changes and enhanced accumulation of 20-hydroxyecdysone in the in vitro shoot cultures of Spinacia oleracea (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-O-Acetyl-20-Hydroxyecdysone as a Chromatography Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Acetyl-20-Hydroxyecdysone is a naturally occurring ecdysteroid, an acetylated derivative of the insect molting hormone 20-Hydroxyecdysone. Found in various plant species, it is of significant interest in phytochemical, toxicological, and pharmacological research. As a distinct chemical entity, its separation and quantification from complex mixtures, including plant extracts and biological samples, are crucial for accurate scientific investigation. These application notes provide detailed protocols for the use of this compound as a standard in common chromatographic techniques, namely High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Chemical Profile
| Property | Value |
| IUPAC Name | (2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate |
| Molecular Formula | C₂₉H₄₆O₈ |
| Molecular Weight | 522.67 g/mol |
| CAS Number | 22961-68-8 |
| Appearance | White to off-white solid |
| Purity | ≥98% (recommended for use as a standard) |
| Storage | Store at -20°C, protect from light |
High-Performance Liquid Chromatography (HPLC) Application
HPLC is a powerful technique for the separation, identification, and quantification of this compound. Due to its structural similarity to other ecdysteroids, a well-optimized HPLC method is essential for achieving baseline separation. The following protocols are based on established methods for ecdysteroid analysis and can be adapted for this compound.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
This is the most common mode for ecdysteroid analysis.
1. Standard Preparation:
-
Prepare a stock solution of this compound in methanol (B129727) or ethanol (B145695) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working standards by serial dilution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Filter all standard solutions through a 0.45 µm syringe filter before injection.
2. Sample Preparation (from Plant Material):
-
Dry and powder the plant material.
-
Extract the powder with methanol or ethanol (e.g., 1 g of sample in 10 mL of solvent) using sonication or maceration.
-
Centrifuge the extract and collect the supernatant.
-
Evaporate the solvent under reduced pressure.
-
Re-dissolve the residue in the initial mobile phase and filter through a 0.45 µm syringe filter.
3. HPLC Conditions:
-
The following table provides a starting point for method development. The exact retention time for this compound will need to be determined empirically.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile |
| Elution | Acetonitrile:Water (e.g., 40:60, v/v) | 0-20 min: 20-80% B; 20-25 min: 80% B; 25-30 min: 80-20% B |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 25°C | 30°C |
| Injection Volume | 10-20 µL | 10 µL |
| Detection | UV at 245 nm | UV at 245 nm |
4. Data Analysis:
-
Identify the peak corresponding to this compound by comparing the retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
HPLC Experimental Workflow
Caption: Workflow for HPLC analysis of this compound.
Thin-Layer Chromatography (TLC) Application
TLC is a simple, rapid, and cost-effective method for the qualitative analysis of this compound and for monitoring the progress of column chromatography purifications.
Experimental Protocol: Normal-Phase TLC
1. Standard and Sample Preparation:
-
Prepare a standard solution of this compound in methanol (approx. 1 mg/mL).
-
Prepare the sample extract as described in the HPLC section, concentrating it to a final volume suitable for spotting.
2. TLC Plate and Mobile Phase:
-
Plate: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of a non-polar and a slightly polar solvent is typically used. A common system for separating ecdysteroids is Chloroform:Ethanol (e.g., 9:1 or 8:2, v/v) . The polarity can be adjusted to optimize separation.
3. Development and Visualization:
-
Spot the standard and sample solutions onto the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Remove the plate and mark the solvent front.
-
Dry the plate thoroughly.
-
Visualize the spots under UV light at 254 nm.
-
Alternatively, spray the plate with a vanillin-sulfuric acid reagent and heat to develop colored spots.
4. Data Analysis:
-
Calculate the Retention Factor (Rf) for the standard and the corresponding spot in the sample:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
A matching Rf value between the standard and a spot in the sample provides evidence for the presence of this compound.
Expected TLC Results
Based on available data for similar compounds, this compound is expected to be less polar than its parent compound, 20-Hydroxyecdysone. Therefore, in a normal-phase TLC system, it will have a higher Rf value.
| Compound | Expected Relative Rf Value |
| 20-Hydroxyecdysone | Lower |
| This compound | Higher |
| More acetylated ecdysteroids | Even Higher |
A representative TLC plate might show the following separation:
Caption: Expected separation on a normal-phase TLC plate.
Biological Context: Ecdysteroid Signaling Pathway
This compound is closely related to 20-Hydroxyecdysone, the primary insect molting hormone. Understanding the ecdysteroid signaling pathway is crucial for researchers studying the biological effects of this compound, as it may act as a prohormone or have its own distinct activity. The pathway is initiated by the binding of 20-Hydroxyecdysone to a heterodimeric nuclear receptor composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-O-Acetyl-20-Hydroxyecdysone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 3-O-Acetyl-20-Hydroxyecdysone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for the selective synthesis of this compound?
A1: The selective synthesis of this compound from 20-Hydroxyecdysone (20E), a polyhydroxylated steroid, presents a significant challenge due to the presence of multiple hydroxyl groups with similar reactivity. A common and effective strategy involves a three-step process:
-
Selective Protection: The hydroxyl groups at positions other than C-3 are selectively protected. The vicinal diol at C-20 and C-22 is often protected as an acetonide.
-
Acetylation: The remaining free hydroxyl group at the C-3 position is then acetylated, typically using acetic anhydride (B1165640) in the presence of a base like pyridine (B92270).
-
Deprotection: Finally, the protecting groups are removed under specific conditions to yield the desired this compound.
Q2: How can I monitor the progress of the acetylation reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (20-Hydroxyecdysone or its protected form) on a silica (B1680970) gel plate, you can observe the disappearance of the starting material and the appearance of the product spot(s). A common solvent system for developing the TLC plate is a mixture of chloroform (B151607) and ethanol (B145695) (e.g., 9:1 or 4:1 v/v)[1]. The spots can be visualized under UV light (254 nm).
Q3: What are the key analytical techniques for characterizing the final product?
A3: The structural confirmation of this compound is typically achieved through a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for determining the precise location of the acetyl group. Specific chemical shifts and coupling constants of the protons and carbons in the steroid nucleus and side chain will confirm the structure[2].
-
Mass Spectrometry (MS): Mass spectrometry helps to confirm the molecular weight of the product. Fragmentation patterns can also provide structural information, such as the loss of an acetyl group or water molecules[3].
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to No Yield of Acetylated Product | 1. Inactive Reagents: Acetic anhydride can hydrolyze over time. Pyridine may contain water. 2. Insufficient Reagent: The molar ratio of acetic anhydride to the steroid may be too low. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. | 1. Use freshly opened or distilled acetic anhydride and anhydrous pyridine. 2. Increase the molar excess of acetic anhydride (e.g., 2-5 equivalents per hydroxyl group). 3. Gently heat the reaction mixture (e.g., to 40-50°C) and monitor by TLC. However, be aware that higher temperatures can lead to side products. |
| Formation of Multiple Acetylated Products (Di-, Tri-acetates) | 1. Over-acetylation: Reaction time is too long, or the temperature is too high, leading to the acetylation of less reactive hydroxyl groups. 2. Inefficient Protection: The protecting groups on other hydroxyls are not stable under the reaction conditions and are partially removed. | 1. Carefully monitor the reaction by TLC and stop it as soon as the starting material is consumed. Run the reaction at a lower temperature (e.g., 0°C to room temperature). 2. Re-evaluate the choice of protecting groups and the conditions for their introduction and removal. |
| Hydrolysis of the Acetyl Group During Work-up | Basic or Acidic Conditions: The ester linkage of the acetyl group can be cleaved under strong acidic or basic conditions during the extraction and purification steps. | Maintain a neutral pH during the work-up procedure. Use mild washing agents like saturated sodium bicarbonate solution to neutralize acids and brine to remove water. Avoid prolonged exposure to strong acids or bases. |
| Difficult Purification of the Desired Mono-acetylated Product | Similar Polarity of Products: The different acetylated isomers and the starting material may have very similar polarities, making separation by column chromatography challenging. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. Consider using High-Performance Liquid Chromatography (HPLC) for better separation if small quantities are involved. 3. Recrystallization could be an option if a suitable solvent system is found. |
| Incomplete Deprotection | Inefficient Deprotection Conditions: The conditions used for removing the protecting groups (e.g., acetonides) are not effective. | 1. Adjust the deprotection conditions. For acetonides, this may involve using a stronger acid or a longer reaction time. 2. Monitor the deprotection step by TLC to ensure complete removal of the protecting groups. |
Experimental Protocols
Protocol 1: Selective 3-O-Acetylation of 20-Hydroxyecdysone via Acetonide Protection
This protocol outlines a general procedure for the selective acetylation of the C-3 hydroxyl group of 20-Hydroxyecdysone.
Step 1: Protection of the 20,22-Diol
-
Dissolve 20-Hydroxyecdysone in anhydrous acetone.
-
Add a catalytic amount of a Lewis acid (e.g., phosphomolybdic acid or a catalytic amount of acid).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the 20,22-acetonide protected 20E.
Step 2: Acetylation of the 3-OH Group
-
Dissolve the protected 20E from Step 1 in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5-2.0 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC.
-
Once the reaction is complete, quench by adding methanol.
-
Remove the pyridine by co-evaporation with toluene (B28343) under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 3-O-acetylated, 20,22-acetonide protected product.
Step 3: Deprotection of the Acetonide Group
-
Dissolve the product from Step 2 in a suitable solvent (e.g., a mixture of tetrahydrofuran (B95107) and water).
-
Add a catalytic amount of a strong acid (e.g., hydrochloric acid or trifluoroacetic acid).
-
Stir the reaction at room temperature, monitoring by TLC for the disappearance of the starting material.
-
Neutralize the reaction with a mild base.
-
Extract the final product, this compound, with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography on silica gel.
Data Presentation
Table 1: Illustrative Effect of Reaction Conditions on the Yield of this compound
| Entry | Acetic Anhydride (Equivalents) | Temperature (°C) | Reaction Time (hours) | Illustrative Yield of 3-O-Acetyl Product (%) * | Observed Side Products |
| 1 | 1.1 | 25 | 24 | Low | Unreacted starting material |
| 2 | 3.0 | 25 | 12 | Moderate to High | Minor amounts of di-acetylated products |
| 3 | 3.0 | 50 | 4 | High | Increased amounts of di- and tri-acetylated products |
| 4 | 5.0 | 0 | 18 | Moderate | Some di-acetylated products |
*Note: These are illustrative yields to demonstrate trends. Actual yields will vary depending on the specific experimental setup and the purity of the starting materials.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low synthesis yield.
References
Technical Support Center: Troubleshooting Low Solubility of 3-O-Acetyl-20-Hydroxyecdysone
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing solubility challenges encountered with 3-O-Acetyl-20-Hydroxyecdysone. The following sections offer frequently asked questions, a step-by-step troubleshooting guide, detailed experimental protocols, and relevant biological pathway information to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an acetylated derivative of 20-Hydroxyecdysone (B1671079), a major insect molting hormone and a phytoecdysteroid found in various plants[1][2]. Like many steroid-based compounds, it is lipophilic, which can lead to poor solubility in aqueous solutions. This low aqueous solubility is a primary concern for researchers as it can lead to compound precipitation in experimental assays, resulting in inaccurate concentration measurements and unreliable biological data.
Q2: What is the primary cause of precipitation when preparing aqueous solutions?
Precipitation is a common issue when working with poorly soluble compounds.[3] The primary cause is the significant polarity difference between the initial solvent used to create a stock solution (typically a nonpolar organic solvent like DMSO) and the final aqueous medium (e.g., cell culture media or phosphate-buffered saline).[4] When the concentrated stock solution is diluted into the aqueous buffer, the compound's concentration may exceed its solubility limit in the new, highly polar environment, causing it to "crash out" or precipitate.[3][4]
Q3: In which solvents are this compound and related ecdysteroids soluble?
| Compound | Solvent | Solubility |
| 20-Hydroxyecdysone | Dimethyl Sulfoxide (DMSO) | ~30 mg/mL[5] |
| Dimethylformamide (DMF) | ~30 mg/mL[5] | |
| Ethanol | ~25 mg/mL[5] | |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[5] | |
| Water | 0.084 mg/mL[6] | |
| 2-O-Acetyl-20-hydroxyecdysone | Dimethyl Sulfoxide (DMSO) | 90 mg/mL[7] |
Note: The solubility of this compound is expected to be similar to these related compounds, with high solubility in DMSO and much lower solubility in aqueous buffers.
Troubleshooting Guide for Low Solubility
If you are experiencing issues with dissolving this compound, follow these steps.
Initial Dissolution Steps
Q: My compound is not fully dissolving in the initial organic solvent (e.g., DMSO). What should I do?
A: If you observe solid particles in your stock solution, consider the following:
-
Vortex Vigorously: Ensure the solution is mixed thoroughly for 1-2 minutes.
-
Gentle Warming: Warm the solution gently in a water bath set to 37°C. Caution should be exercised as prolonged heat can degrade some compounds.[4][8]
-
Sonication: Use a bath sonicator for 5-10 minutes to break up particulate matter and aid dissolution.[4][8]
Troubleshooting Precipitation in Aqueous Solutions
Q: My compound dissolved perfectly in DMSO, but precipitated when I added it to my aqueous buffer. What are my options?
A: This is a very common issue. The following workflow diagram outlines the systematic approach to resolving this problem. Advanced protocols for each step are provided below.
Caption: Troubleshooting workflow for addressing compound precipitation.
Experimental Protocols for Solubility Enhancement
Protocol 1: Co-Solvent Formulation
This method uses a mixture of solvents to create a more hospitable environment for the compound when diluted from the DMSO stock. The following protocol is adapted from formulations used for a similar compound, 2-O-Acetyl-20-hydroxyecdysone.[9]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), high purity
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline or desired aqueous buffer
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 25 mg/mL).
-
Prepare Formulation: In a sterile tube, add the solvents sequentially. For a 1 mL final volume, follow these steps: a. Add 400 µL of PEG300. b. Add 100 µL of your DMSO stock solution and mix thoroughly. c. Add 50 µL of Tween-80 and mix until the solution is clear. d. Add 450 µL of saline or buffer to reach the final volume of 1 mL.
-
Final Concentration Check: This formulation results in a final solvent composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[9] The final concentration of your compound will be 2.5 mg/mL. Adjust volumes as needed for your target concentration, ensuring the ratios are maintained.
Protocol 2: Formulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility.[3][6] Sulfobutyl ether beta-cyclodextrin (B164692) (SBE-β-CD) is commonly used.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), high purity
-
SBE-β-CD
-
Saline or desired aqueous buffer
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution in 100% DMSO (e.g., 25 mg/mL).
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in your desired saline or aqueous buffer.
-
Prepare Final Formulation: For a 1 mL final volume: a. To 900 µL of the 20% SBE-β-CD solution, add 100 µL of your DMSO stock solution. b. Vortex immediately and vigorously to ensure rapid dispersion and prevent precipitation.[3]
-
Final Concentration Check: This protocol results in a final solvent composition of 10% DMSO and 90% (20% SBE-β-CD in saline).[9] The final compound concentration will be 2.5 mg/mL.
Protocol 3: pH Adjustment
For compounds with ionizable groups, modifying the pH of the aqueous buffer can significantly improve solubility.[3][4]
Procedure:
-
Prepare a series of your desired aqueous buffer at different pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).
-
Prepare a fresh, intermediate dilution of your DMSO stock solution in pure DMSO.
-
Add a small volume of the intermediate DMSO solution to each buffer while vortexing.
-
Visually inspect each solution for signs of precipitation after a short incubation period.
-
If a specific pH shows improved solubility, consider using that buffered pH for your experiments, ensuring it is compatible with your biological system.
Biological Context: Ecdysone (B1671078) Receptor Signaling
20-Hydroxyecdysone and its analogs exert their biological effects primarily through the ecdysone receptor (EcR), a nuclear hormone receptor.[5][10] Understanding this pathway can be crucial for interpreting experimental results.
Caption: Simplified diagram of the ecdysone receptor signaling pathway.
The compound enters the cell and binds to the ecdysone receptor (EcR) in the nucleus. This binding event promotes the formation of a heterodimer with the Ultraspiracle protein (USP).[10] This complex then binds to specific DNA sequences known as ecdysone response elements, activating the transcription of target genes that regulate various physiological processes.[10]
Storage and Stability
-
Stock Solutions: Store stock solutions prepared in 100% DMSO in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[4] When stored at -80°C, DMSO stocks are typically stable for up to 6 months.[9]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of ecdysteroids for more than one day due to potential instability.[5] Always prepare fresh working solutions from your frozen stock for each experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 20-hydroxyecdysone 3-acetate,d | 22961-68-8 [amp.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. researchpublish.com [researchpublish.com]
- 7. 2-O-Acetyl-20-hydroxyecdysone | Beta Amyloid | TargetMol [targetmol.com]
- 8. m.elisa-research.com [m.elisa-research.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Stability of 3-O-Acetyl-20-Hydroxyecdysone in DMSO and other solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 3-O-Acetyl-20-Hydroxyecdysone in DMSO and other common laboratory solvents. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound, like other ecdysteroids, is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and methanol (B129727). For cell-based assays, DMSO is a common choice for preparing concentrated stock solutions.
Q2: How should I store stock solutions of this compound?
Q3: Can I store aqueous solutions of this compound?
A3: It is generally not recommended to store aqueous solutions of ecdysteroids for extended periods. For its parent compound, 20-Hydroxyecdysone, it is advised not to store aqueous solutions for more than one day. If aqueous solutions are necessary, they should be prepared fresh before each experiment from a concentrated stock in an organic solvent.
Q4: What are the potential degradation pathways for this compound in solution?
A4: The primary degradation pathway for this compound in solution is likely the hydrolysis of the acetyl group at the 3-position, which would yield 20-Hydroxyecdysone. This hydrolysis can be catalyzed by acidic or basic conditions. Other potential degradation pathways, especially under forced conditions, could involve oxidation or dehydration of the steroid core.
Stability Data Summary
Quantitative stability data for this compound is not extensively documented. However, the following table summarizes the recommended storage conditions for a stock solution of the closely related isomer, 2-O-Acetyl-20-hydroxyecdysone, in DMSO, which can be used as a guideline.
| Solvent | Storage Temperature | Recommended Storage Period | Light Protection |
| DMSO | -80°C | Up to 6 months | Recommended |
| DMSO | -20°C | Up to 1 month | Recommended |
Troubleshooting Guide
This guide addresses common issues encountered during experiments that may be related to the stability of this compound.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected biological activity | Degradation of the compound in the stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage of stock solutions (aliquoted, at -80°C, protected from light). Perform a concentration verification of the stock solution using HPLC-UV. |
| Degradation of the compound in the working solution (e.g., cell culture media). | Prepare working solutions fresh before each experiment. Minimize the time the compound spends in aqueous media before being added to the experimental system. | |
| Appearance of unexpected peaks in HPLC analysis | Presence of degradation products. | Analyze the stock solution for purity. If degradation is suspected, perform a forced degradation study to identify potential degradation products. Adjust storage conditions and handling procedures to minimize degradation. |
| Precipitation of the compound in aqueous media | Low aqueous solubility. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the aqueous medium is low enough to be tolerated by the experimental system but sufficient to maintain solubility. Gentle warming or sonication may aid in dissolution, but care should be taken to avoid thermal degradation. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Materials:
-
This compound
-
HPLC-grade Methanol
-
HPLC-grade Water
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3% (v/v)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 4 hours. Neutralize with 1 mL of 0.1 N HCl.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
After the specified stress period, dilute all samples (including an unstressed control) to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples by HPLC.
5. HPLC Method:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-20 min, 20-80% B; 20-25 min, 80% B; 25-30 min, 80-20% B.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Compare the chromatograms of the stressed samples with the unstressed control.
-
Calculate the percentage degradation of this compound.
-
Identify and quantify any significant degradation products. The peak purity of the parent compound should be assessed to ensure the method is stability-indicating.
Visualizations
Caption: Experimental workflow for the forced degradation study of this compound.
Caption: Hypothetical degradation pathway of this compound.
References
Technical Support Center: Optimizing HPLC Parameters for Ecdysteroid Isomer Separation
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted guidance on optimizing High-Performance Liquid Chromatography (HPLC) for the separation of ecdysteroid isomers. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of ecdysteroid isomers.
1. Poor Resolution or Co-elution of Isomers
-
Question: My ecdysteroid isomers (e.g., 20-hydroxyecdysone (B1671079) and its epimers) are not separating and appear as a single broad peak or closely overlapping peaks. What steps can I take to improve resolution?
-
Answer: Poor resolution is a frequent challenge in isomer separations. The following strategies can enhance the separation of your ecdysteroid isomers:
-
Optimize the Mobile Phase Gradient: A shallow gradient is often crucial for separating closely related isomers. If you are using a steep gradient, try making it shallower around the elution time of the target compounds. For instance, if the isomers elute at approximately 30% acetonitrile (B52724), a slow, extended gradient from 20% to 40% acetonitrile can significantly improve resolution.
-
Change the Organic Solvent: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, switching to methanol (B129727), or vice versa, can alter the elution order and improve the separation of steroid isomers. Methanol can enhance π-π interactions with phenyl-based stationary phases, which can be beneficial for separating aromatic steroids.
-
Modify the Stationary Phase: Standard C18 columns are widely used, but for challenging isomer separations, alternative column chemistries can provide better selectivity. Consider using a Phenyl-Hexyl or a Biphenyl column. These columns offer different retention mechanisms, including π-π interactions, which can be highly effective for separating structurally similar steroid compounds.
-
Adjust the Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence separation.[1][2] Experiment with different column temperatures (e.g., in increments of 5°C from 25°C to 40°C) to find the optimal condition for your specific isomers.
-
Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will increase the run time.
-
2. Peak Tailing
-
Question: My ecdysteroid peaks are showing significant tailing. What are the likely causes and how can I fix this?
-
Answer: Peak tailing can be caused by several factors, from column issues to mobile phase incompatibility. Here are the common causes and their solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of ecdysteroids, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid or 0.1% acetic acid, to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions. Using a modern, well-end-capped HPLC column can also minimize this issue.
-
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase and cause peak distortion, including tailing.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample flow path and cause peak tailing.
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, replace the guard column (if one is used). As a last resort, the analytical column may need to be replaced.
-
-
3. Retention Time Drift
-
Question: The retention times for my ecdysteroid isomers are not consistent between injections. What could be causing this variability?
-
Answer: Unstable retention times can compromise the reliability of your analytical method. The most common reasons for retention time drift include:
-
Inadequate Column Equilibration: This is a frequent issue in gradient elution. If the column is not fully re-equilibrated to the initial mobile phase conditions before the next injection, retention times will shift.
-
Solution: Increase the equilibration time between runs. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
-
Changes in Mobile Phase Composition: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.
-
-
Temperature Fluctuations: Variations in the ambient laboratory temperature can affect retention times if a column oven is not used.
-
Solution: Use a thermostatically controlled column compartment to maintain a consistent temperature.
-
-
Pump Issues: Inconsistent flow rates due to air bubbles in the pump or failing pump seals can lead to retention time variability.
-
Solution: Degas the mobile phase thoroughly and purge the pump regularly to remove any air bubbles. If the problem continues, the pump seals may need to be replaced.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for ecdysteroid isomer separation?
A1: A good starting point for method development is to use a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid. A broad scouting gradient (e.g., 10% to 90% acetonitrile over 20-30 minutes) can be used initially to determine the approximate elution conditions for your ecdysteroids. Based on the results of the scouting run, a shallower, more optimized gradient can be developed.
Q2: How do I choose between a C18, Phenyl-Hexyl, or Biphenyl column for ecdysteroid separation?
A2:
-
C18 Columns: These are a good first choice due to their versatility and wide availability. They separate compounds primarily based on hydrophobicity.
-
Phenyl-Hexyl Columns: These columns are recommended when C18 columns fail to provide adequate resolution. The phenyl groups provide π-π interactions, which can offer unique selectivity for aromatic compounds like ecdysteroids.[3][4]
-
Biphenyl Columns: These columns have two phenyl groups, which enhances the π-π interactions and can provide even greater selectivity for separating closely related isomers, particularly when using methanol as the organic modifier.
Q3: What is the role of acidic additives like formic acid, acetic acid, or trifluoroacetic acid (TFA) in the mobile phase?
A3: Acidic additives are used to improve peak shape and influence selectivity. They work by protonating the residual silanol groups on the silica-based stationary phase, which minimizes undesirable secondary interactions with polar analytes like ecdysteroids, thereby reducing peak tailing. The choice of acid can also affect the selectivity of the separation. It is important to note that TFA can suppress ionization in mass spectrometry detection, so formic acid or acetic acid are often preferred for LC-MS applications.
Q4: Can temperature be used to optimize the separation of ecdysteroid isomers?
A4: Yes, adjusting the column temperature can be a powerful tool for optimizing separations. Increasing the temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and shorter run times.[1] However, temperature can also affect the selectivity of the separation, so it is an important parameter to optimize during method development. It is crucial to use a column oven to ensure reproducible results.[2]
Q5: What should I do if I observe baseline drift during my gradient elution?
A5: Baseline drift in gradient elution is often caused by differences in the UV absorbance of the mobile phase components at the detection wavelength. Ensure that both your aqueous and organic mobile phases have similar UV absorbance at the target wavelength. Using high-purity HPLC-grade solvents and fresh mobile phases can help minimize this issue. If the problem persists, it could be related to the detector lamp aging or contamination in the flow cell.
Data Presentation: HPLC Parameters for Ecdysteroid Separation
The following tables summarize quantitative data from published methods for the separation of ecdysteroid isomers.
Table 1: HPLC Method for Ecdysterone and Turkesterone (B103) Separation [5]
| Parameter | Value |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-2 min: 5% B (isocratic) |
| 2-3 min: 5% to 2% B | |
| 3-8 min: 2% B (isocratic) | |
| After 8 min: Return to initial conditions | |
| Flow Rate | 0-2 min: 0.8 mL/min |
| 2-8 min: 1.0 mL/min | |
| After 8 min: 0.8 mL/min | |
| Column Temperature | Ambient |
| Detection | UV at 242 nm |
| Injection Volume | 10 µL |
Table 2: General Purpose HPLC Method for Steroid Isomer Screening
| Parameter | Value |
| Column | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient Program | 40% to 80% B over 14 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 254 nm |
| Injection Volume | 5 µL |
Experimental Protocols
Protocol 1: Quantitative Analysis of Ecdysterone and Turkesterone in Plant Extracts [5]
-
Sample Preparation:
-
Accurately weigh 100 mg of the dried and powdered plant material.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Solution Preparation:
-
Prepare stock solutions of ecdysterone and turkesterone (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solutions with methanol to final concentrations ranging from 1 µg/mL to 50 µg/mL.
-
-
HPLC Analysis:
-
Use the HPLC parameters outlined in Table 1 .
-
Inject 10 µL of the prepared sample and standard solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of ecdysterone and turkesterone in the plant extract by comparing their peak areas to the calibration curve.
-
Visualizations
References
Technical Support Center: Cell-based Assay Optimization for 3-O-Acetyl-20-Hydroxyecdysone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cell-based assays for 3-O-Acetyl-20-Hydroxyecdysone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is its activity expected to compare to 20-Hydroxyecdysone (B1671079) (20E) in a cell-based assay?
A1: this compound is a derivative of the major insect molting hormone, 20-hydroxyecdysone (20E). It is a naturally occurring phytoecdysteroid found in some plants. The addition of an acetyl group at the 3-position may alter its biological activity. While specific data on its ecdysone (B1671078) receptor (EcR) binding affinity is limited, some studies on acetylated ecdysteroids suggest that such modifications can influence activity. For instance, certain acetylated derivatives of 20E have shown increased antimicrobial activity compared to the parent compound[1]. However, the effect on EcR-mediated gene expression in a cell-based assay needs to be empirically determined. It is possible that the acetyl group could affect cell permeability or the binding affinity to the EcR ligand-binding pocket. Therefore, its potency as an agonist or antagonist relative to 20E should be carefully evaluated in your specific assay system.
Q2: Which cell lines are suitable for a this compound cell-based assay?
A2: Cell lines commonly used for ecdysteroid research are suitable for assays with this compound. These typically include insect cell lines that endogenously express the ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP). Examples include:
-
S2 cells from Drosophila melanogaster[2]
-
Bm5 cells from Bombyx mori[2]
-
Sf9 cells from Spodoptera frugiperda[3]
Alternatively, mammalian cell lines such as HEK293T cells can be transiently transfected with plasmids expressing the EcR and USP genes, along with a reporter construct. This approach can be advantageous as it reduces the background from endogenous ecdysone signaling pathways[4].
Q3: What type of reporter systems can be used to measure the activity of this compound?
A3: Reporter gene assays are a common and effective method to quantify the activity of ecdysteroids. These assays typically involve a reporter gene (e.g., luciferase or Green Fluorescent Protein - GFP) under the control of an ecdysone-responsive promoter. When an active ecdysteroid binds to the EcR/USP complex, this complex binds to ecdysone response elements (EcREs) in the promoter, driving the expression of the reporter gene.
-
Luciferase Reporter Assays: These assays are highly sensitive and have a wide dynamic range. The signal is generated by an enzymatic reaction, and the light output is measured using a luminometer[3][5].
-
GFP Reporter Assays: GFP is a fluorescent protein that can be visualized and quantified using a fluorescence microscope or a plate reader. This system allows for real-time monitoring of reporter gene expression in living cells[6].
Troubleshooting Guides
Luciferase Reporter Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Reagent contamination | Use fresh, sterile reagents and pipette tips. |
| Cell culture medium interference | Use a medium without phenol (B47542) red, as it can quench the luciferase signal. | |
| High intrinsic luciferase expression | Test non-transfected cells to determine baseline luminescence. | |
| Crosstalk between wells | Use opaque, white-walled 96-well plates to minimize light scatter. | |
| Low or No Signal | Low transfection efficiency | Optimize the DNA-to-transfection reagent ratio and cell density at the time of transfection. |
| Inactive this compound | Verify the integrity and concentration of your compound. Test a known active ecdysteroid like 20E as a positive control. | |
| Insufficient incubation time | Optimize the incubation time with the compound (typically 24-48 hours). | |
| Cell lysis issues | Ensure complete cell lysis to release the luciferase enzyme. | |
| Weak promoter in the reporter construct | Consider using a reporter with a stronger promoter or multiple copies of the EcRE. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous cell suspension and use a multichannel pipette for seeding. |
| Pipetting errors | Calibrate pipettes regularly and be precise when adding reagents and compounds. | |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with media to maintain humidity. |
GFP Reporter Assay
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No GFP Signal | Weak promoter activity | Use a reporter construct with a strong promoter and multiple EcREs. |
| Low expression of EcR/USP | If using a transient transfection system, ensure high co-transfection efficiency of all plasmids. | |
| Photobleaching | Minimize the exposure of cells to excitation light before measurement. | |
| Incorrect filter sets on the microscope/plate reader | Use the appropriate excitation and emission filters for GFP. | |
| Low activity of this compound | Confirm compound activity with a more sensitive assay (e.g., luciferase) or use a higher concentration range. | |
| High Background Fluorescence | Autofluorescence from cells or medium | Image untransfected cells to determine the baseline fluorescence. Use a medium with low background fluorescence. |
| Non-specific binding of reagents | Use high-quality, purified reagents. | |
| Cell Toxicity | High concentration of the compound | Perform a cell viability assay (e.g., MTT or Trypan Blue) to determine the cytotoxic concentration of this compound. |
| Overexpression of GFP | High levels of GFP can sometimes be toxic to cells. If possible, use a reporter with a less cytotoxic fluorescent protein variant. |
Experimental Protocols
Luciferase Reporter Assay for Ecdysteroid Activity
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Insect cells (e.g., S2, Bm5, or Sf9) or mammalian cells (e.g., HEK293T)
-
Cell culture medium appropriate for the chosen cell line
-
Fetal Bovine Serum (FBS)
-
Plasmids:
-
Ecdysone-responsive reporter plasmid (e.g., pE-Luc containing EcREs driving firefly luciferase)
-
EcR expression plasmid (if using mammalian cells)
-
USP expression plasmid (if using mammalian cells)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
-
Transfection reagent
-
96-well white, opaque cell culture plates
-
This compound and 20-Hydroxyecdysone (positive control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection (for mammalian cells or transiently transfected insect cells):
-
Prepare the plasmid DNA mixture containing the EcR, USP, reporter, and control plasmids.
-
Mix the DNA with the transfection reagent according to the manufacturer's protocol.
-
Add the transfection complex to the cells and incubate for 4-6 hours.
-
Replace the transfection medium with fresh complete medium.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 20E in the appropriate cell culture medium.
-
24 hours post-transfection, replace the medium with the medium containing the different concentrations of the compounds. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Remove the medium from the wells and wash once with PBS.
-
Add the passive lysis buffer and incubate for 15 minutes with gentle shaking.
-
Add the firefly luciferase substrate to each well and measure the luminescence using a luminometer.
-
Add the Stop & Glo® reagent (or equivalent) to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the luminescence again.
-
-
Data Analysis:
-
Normalize the fire-fly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and determine the EC50 value.
-
GFP Reporter Assay for Ecdysteroid Activity
Materials:
-
Insect or mammalian cells
-
Cell culture medium
-
Plasmids:
-
Ecdysone-responsive reporter plasmid (e.g., pE-GFP containing EcREs driving GFP)
-
EcR and USP expression plasmids (if needed)
-
-
Transfection reagent
-
96-well black, clear-bottom cell culture plates
-
This compound and 20-Hydroxyecdysone
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding and Transfection: Follow steps 1 and 2 from the Luciferase Reporter Assay protocol, using the GFP reporter plasmid.
-
Compound Treatment: Follow step 3 from the Luciferase Reporter Assay protocol.
-
GFP Measurement:
-
Fluorescence Microscopy: Visualize the GFP expression in the cells using a fluorescence microscope. Capture images for qualitative analysis or use image analysis software to quantify the fluorescence intensity.
-
Fluorescence Plate Reader: Measure the GFP fluorescence intensity directly in the 96-well plate using a plate reader with the appropriate excitation and emission filters (e.g., 488 nm excitation and 509 nm emission for standard GFP).
-
-
Data Analysis:
-
Subtract the background fluorescence from the readings of untransfected or vehicle-treated cells.
-
Plot the background-subtracted GFP intensity against the log of the compound concentration to generate a dose-response curve.
-
Quantitative Data Summary
Due to the limited publicly available data specifically for this compound, the following table provides a template for how to present your experimental data. It includes comparative data for known ecdysteroids from published studies to serve as a benchmark.
| Compound | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| This compound | Your Cell Line | Your Assay | To be determined | Your Data |
| 20-Hydroxyecdysone | S2 | Luciferase Reporter | ~0.1 | [7] |
| Ponasterone A | S2 | Luciferase Reporter | ~0.01 | [7] |
| Tebufenozide | Sf9 | Luciferase Reporter | ~0.001 | [2] |
| Castasterone (Antagonist) | S2 | Luciferase Reporter | IC50 ~0.039 | [2] |
Visualizations
Ecdysone Receptor Signaling Pathway
Caption: Ecdysone receptor signaling pathway leading to reporter gene expression.
Experimental Workflow for Cell-Based Assay
Caption: General experimental workflow for the cell-based assay.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting common assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. A cell-based reporter assay for screening for EcR agonist/antagonist activity of natural ecdysteroids in Lepidoptera (Bm5) and Diptera (S2) cell cultures, followed by modeling of ecdysteroid-EcR interactions and normal mode analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Rapid Assessment of Insect Steroid Hormone Entry Into Cultured Cells [frontiersin.org]
- 5. assaygenie.com [assaygenie.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing NMR Spectral Resolution of Acetylated Ecdysteroids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution of Nuclear Magnetic Resonance (NMR) spectra for acetylated ecdysteroids.
Frequently Asked Questions (FAQs)
Q1: Why are the peaks in my ¹H NMR spectrum of an acetylated ecdysteroid broad and poorly resolved?
A1: Peak broadening in the NMR spectra of acetylated ecdysteroids can stem from several factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of broad peaks. Re-shimming the spectrometer is a critical first step in troubleshooting.[1]
-
High Sample Concentration: Overly concentrated samples can lead to increased viscosity and intermolecular interactions, resulting in peak broadening.[2][3] It is advisable to find an optimal concentration that provides a good signal-to-noise ratio without sacrificing resolution.[4]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening.[1][5]
-
Chemical or Conformational Exchange: Acetylated ecdysteroids can exist in multiple conformations that are in equilibrium. If the rate of exchange between these conformations is on the NMR timescale, it can lead to broadened signals.[2]
-
Incomplete Dissolution: Any suspended solid particles in the NMR tube will disrupt the magnetic field homogeneity, leading to broad lines.[5][6]
Q2: I'm observing significant signal overlap in the ¹H NMR spectrum of my acetylated ecdysteroid. How can I resolve these signals?
A2: Signal overlap is a frequent challenge with complex molecules like acetylated ecdysteroids. Here are several strategies to resolve overlapping peaks:
-
Use a Higher Field Spectrometer: Higher magnetic field strengths increase the chemical shift dispersion, which can separate overlapping signals.[7]
-
2D NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC can help to resolve individual signals by spreading them into a second dimension.[7][8] These experiments reveal correlations between different nuclei, aiding in the assignment of crowded spectral regions.
-
Change the Solvent: The chemical shifts of protons can be influenced by the solvent. Acquiring spectra in different deuterated solvents (e.g., from chloroform-d (B32938) to benzene-d6 (B120219) or methanol-d4) can alter the positions of signals and potentially resolve overlaps.[9]
-
Variable Temperature (VT) NMR: If peak broadening or overlap is due to conformational exchange, changing the temperature can sharpen the signals. At higher temperatures, exchange rates may increase, leading to a single, sharp average signal. At lower temperatures, the exchange may be slowed enough to observe distinct signals for each conformer.[10]
-
Use of Lanthanide Shift Reagents (LSRs): LSRs are paramagnetic complexes that can be added to the NMR sample.[11][12] They induce large chemical shifts in the signals of the analyte, with the magnitude of the shift dependent on the proximity of the nucleus to the LSR's metal center. This can effectively spread out a crowded region of the spectrum.[13][14]
Q3: How does acetylation affect the ¹H and ¹³C NMR spectra of ecdysteroids?
A3: Acetylation of hydroxyl groups on an ecdysteroid molecule leads to predictable changes in the NMR spectrum. The most significant effect is a downfield shift of the proton attached to the carbon bearing the newly formed acetate (B1210297) group. For example, the proton at a carbon with a hydroxyl group might resonate at ~3.5-4.0 ppm, while after acetylation, this proton's signal could shift downfield to ~4.5-5.5 ppm. The carbons directly attached to the acetylated hydroxyl groups also experience a downfield shift in the ¹³C NMR spectrum, while the adjacent carbons may show a slight upfield shift. The acetyl group itself will introduce new signals: a sharp singlet for the methyl protons around 2.0-2.2 ppm in the ¹H spectrum and signals for the methyl and carbonyl carbons around 21 ppm and 170 ppm, respectively, in the ¹³C spectrum.[15][16][17]
Q4: What is the optimal sample concentration for NMR analysis of acetylated ecdysteroids?
A4: The ideal sample concentration is a balance between achieving a good signal-to-noise ratio and avoiding problems with solubility and viscosity that can degrade spectral resolution. For ¹H NMR of small molecules like acetylated ecdysteroids, a concentration range of 1-10 mg in 0.5-0.7 mL of deuterated solvent is a good starting point.[5][18] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 10-50 mg may be necessary.[6] If you observe peak broadening, trying a more dilute sample is a recommended troubleshooting step.[3]
Troubleshooting Guides
Guide 1: Resolving Broad Peaks
This guide provides a step-by-step approach to diagnosing and resolving broad peaks in the NMR spectra of acetylated ecdysteroids.
dot graph TD { A[Start: Broad Peaks Observed] --> B{Is the solvent peak also broad?}; B -- Yes --> C[Poor Magnetic Field Homogeneity]; C --> D[Re-shim the spectrometer]; B -- No --> E{Is the sample fully dissolved?}; E -- No --> F[Filter the sample to remove particulates]; E -- Yes --> G{Is the concentration too high?}; G -- Yes --> H[Dilute the sample]; G -- No --> I{Could there be paramagnetic impurities?}; I -- Yes --> J[Degas the sample or use a chelating agent]; I -- No --> K[Consider Chemical/Conformational Exchange]; K --> L[Perform Variable Temperature NMR]; D --> M[Re-acquire spectrum]; F --> M; H --> M; J --> M; L --> M; M --> N[End: Resolution Improved];
} Caption: Troubleshooting workflow for broad NMR peaks.
Guide 2: Resolving Overlapping Signals
This guide outlines a workflow for addressing overlapping signals in the NMR spectra of acetylated ecdysteroids.
dot graph TD { A[Start: Overlapping Signals] --> B{Is a higher field spectrometer available?}; B -- Yes --> C[Re-acquire spectrum on higher field instrument]; B -- No --> D{Have you tried different solvents?}; D -- No --> E[Acquire spectra in different deuterated solvents]; D -- Yes --> F[Perform 2D NMR experiments (COSY, HSQC)]; F --> G{Are signals still overlapping?}; G -- No --> H[Analyze 2D spectra]; G -- Yes --> I[Consider Variable Temperature NMR or Lanthanide Shift Reagents]; C --> J[End: Signals Resolved]; E --> J; H --> J; I --> J;
} Caption: Workflow for resolving overlapping NMR signals.
Data Presentation
The following table summarizes the typical ¹H and ¹³C NMR chemical shifts for key positions of an ecdysteroid before and after acetylation. The data is compiled from literature values for 20-hydroxyecdysone (B1671079) and its acetate derivatives.[1][15][19][20]
| Position | Nucleus | 20-Hydroxyecdysone (ppm) | 20-Hydroxyecdysone Acetate Derivative (ppm) | Change (ppm) |
| H-2 | ¹H | ~3.8 | ~5.1 | ~+1.3 |
| C-2 | ¹³C | ~68.0 | ~71.0 | ~+3.0 |
| H-3 | ¹H | ~3.9 | ~5.2 | ~+1.3 |
| C-3 | ¹³C | ~68.0 | ~71.0 | ~+3.0 |
| H-22 | ¹H | ~3.3 | ~4.8 | ~+1.5 |
| C-22 | ¹³C | ~77.0 | ~79.0 | ~+2.0 |
| Acetyl CH₃ | ¹H | N/A | ~2.0-2.2 | N/A |
| Acetyl CH₃ | ¹³C | N/A | ~21.0 | N/A |
| Acetyl C=O | ¹³C | N/A | ~170.0 | N/A |
Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weighing the Sample: Accurately weigh 5-10 mg of the acetylated ecdysteroid for ¹H NMR (10-50 mg for ¹³C NMR) into a clean, dry vial.[18]
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or C₆D₆).[18]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering: To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.[6]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: Variable Temperature (VT) NMR
-
Sample Preparation: Prepare the sample as described in Protocol 1, ensuring the chosen solvent is suitable for the desired temperature range (i.e., its boiling and freezing points are outside the experimental range).[2]
-
Instrument Setup: Insert the sample into the spectrometer. In the acquisition software, access the temperature control unit.
-
Temperature Equilibration: Set the desired temperature. It is recommended to change the temperature in increments of 10-20°C to avoid thermal shock to the probe.[10] Allow the temperature to stabilize for at least 5-10 minutes at each new setting before acquiring data.[21]
-
Shimming: Re-shim the magnetic field at each new temperature, as the homogeneity can be temperature-dependent.
-
Data Acquisition: Acquire the NMR spectrum at each desired temperature.
-
Return to Ambient Temperature: After the experiment, slowly return the probe to room temperature in increments.[22]
Protocol 3: Using a Lanthanide Shift Reagent (LSR)
-
Sample Preparation: Prepare a stock solution of the acetylated ecdysteroid in a dry, aprotic deuterated solvent (e.g., CDCl₃) as described in Protocol 1. Ensure the solvent is free of water, as it can interfere with the LSR.[13]
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample before adding the LSR. This will serve as a reference.
-
LSR Preparation: Prepare a dilute stock solution of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.
-
Titration: Add a small, known aliquot of the LSR stock solution to the NMR tube.
-
Data Acquisition: Gently mix the sample and acquire a new ¹H NMR spectrum.
-
Repeat Titration: Continue adding small aliquots of the LSR solution and acquiring spectra after each addition until the desired signal separation is achieved or until significant peak broadening occurs.[14]
-
Data Analysis: Analyze the series of spectra to observe the induced shifts and resolve the overlapping signals.
References
- 1. researchgate.net [researchgate.net]
- 2. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 3. benchchem.com [benchchem.com]
- 4. depts.washington.edu [depts.washington.edu]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy | MDPI [mdpi.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Probing Enzymatic Acetylation Events in Real Time With NMR Spectroscopy: Insights Into Acyl‐Cofactor Dependent p300 Modification of Histone H4 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NMR-based detection of acetylation sites in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Two Ecdysteroids Isolated from Micropropagated Lychnis flos-cuculi and the Biological Activity of Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 22. publish.uwo.ca [publish.uwo.ca]
Validation & Comparative
Comparative Bioactivity Analysis: 3-O-Acetyl-20-Hydroxyecdysone versus 20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 3-O-Acetyl-20-Hydroxyecdysone and its parent compound, 20-Hydroxyecdysone (B1671079). While 20-Hydroxyecdysone is a well-studied phytoecdysteroid with a broad range of documented biological effects, data on its acetylated derivatives, including this compound, is more limited. This document synthesizes the available experimental data to offer a comparative overview, focusing on antimicrobial properties, for which direct comparative evidence exists for acetylated analogues.
Executive Summary
20-Hydroxyecdysone (20E) is a naturally occurring steroid hormone in arthropods and is also found in various plants. It is widely recognized for its anabolic, anti-diabetic, and immunomodulatory effects in vertebrates, without the androgenic side effects associated with traditional anabolic steroids. The bioactivity of 20E is attributed to its interaction with various cellular signaling pathways, although it does not bind to mammalian androgen or estrogen receptors.
This compound is a derivative of 20E. While comprehensive comparative studies on its full range of biological activities are scarce, existing research on other acetylated forms of 20E suggests that acetylation can significantly modulate its bioactivity. Notably, studies on acetylated 20E derivatives have demonstrated enhanced antimicrobial activity compared to the parent compound. This suggests that the addition of an acetyl group may improve the compound's ability to interact with microbial targets.
Data Presentation: Comparative Bioactivity
Antimicrobial Activity
A key area where a direct comparison can be inferred is in the realm of antimicrobial activity. While specific data for the 3-O-acetyl derivative is not available, a study by Shirshova et al. (2006) on other acetylated forms of 20-hydroxyecdysone provides valuable insights. The study found that acetylation of 20-hydroxyecdysone significantly increased its antibacterial activity against microbes that cause inflammatory and purulent processes[1].
| Compound/Derivative | Antimicrobial Activity Comparison | Reference |
| 20-Hydroxyecdysone (20E) | Baseline activity | Shirshova et al., 2006[1] |
| 20-Hydroxyecdysone Acetates | Higher activity than 20E | Shirshova et al., 2006[1] |
| (2-acetate, 2,3,22-triacetate, 2,3,22,25-tetraacetate) |
Note: This table highlights the general finding that acetylation enhances antimicrobial activity. Specific quantitative data for this compound is not available in the reviewed literature.
Experimental Protocols
Antimicrobial Activity Assay (Based on Shirshova et al., 2006)
The antimicrobial activity of 20-hydroxyecdysone and its acetate (B1210297) derivatives was evaluated using a panel of 19 different microorganisms. The detailed experimental protocol would typically involve the following steps:
-
Preparation of Test Compounds: 20-Hydroxyecdysone and its acetylated derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions of known concentrations.
-
Microorganism Cultures: The test microorganisms are cultured in appropriate liquid or solid media to achieve a logarithmic growth phase.
-
Microdilution Assay: A serial dilution of the test compounds is prepared in a multi-well plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under optimal conditions (temperature, time) for the growth of the specific microorganism.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Data Analysis: The MIC values for 20-hydroxyecdysone and its acetylated derivatives are compared to determine their relative antimicrobial potency.
Signaling Pathways and Experimental Workflows
Proposed Mechanism for Enhanced Bioactivity of Acetylated 20E
The increased bioactivity of acetylated 20-hydroxyecdysone derivatives, such as in the case of antimicrobial effects, may be attributed to altered physicochemical properties. The addition of an acetyl group can increase the lipophilicity of the molecule. This enhanced lipophilicity could facilitate its passage through the lipid-rich cell membranes of microorganisms, leading to higher intracellular concentrations and greater efficacy.
Caption: Proposed mechanism for enhanced antimicrobial activity of acetylated 20E.
General Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening and comparing the biological activities of novel compounds like this compound against a known standard such as 20-Hydroxyecdysone.
References
Validating the Purity of Synthesized 3-O-Acetyl-20-Hydroxyecdysone: A Comparative Guide for Researchers
The synthesis of novel bioactive compounds for research and drug development necessitates stringent purity validation to ensure the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized 3-O-Acetyl-20-Hydroxyecdysone, a derivative of the potent ecdysteroid, 20-Hydroxyecdysone (B1671079). We present supporting experimental data and detailed protocols for key analytical techniques.
The purity of synthesized this compound is critical for accurate biological and pharmacological studies. Impurities, which can originate from starting materials, intermediates, by-products of side reactions, or degradation products, can significantly impact experimental outcomes. Therefore, a multi-faceted analytical approach is essential for the comprehensive characterization and purity assessment of the synthesized compound.
Comparison of Analytical Techniques for Purity Validation
A combination of chromatographic and spectroscopic techniques is indispensable for a thorough purity analysis of this compound. The following table summarizes and compares the most effective methods.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Retention time (identification), peak area (quantification of purity and impurities). | High resolution and sensitivity, robust and reproducible, suitable for quantitative analysis.[1][2][3] | Requires reference standards for absolute quantification, can be destructive to the sample. | >95% |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent material. | Retention factor (Rf) for preliminary identification. | Simple, rapid, and cost-effective screening tool.[4][5] | Lower resolution and sensitivity compared to HPLC, not ideal for quantification. | Qualitative assessment |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, structural elucidation of the compound and impurities.[6][7][8] | Highly sensitive and specific, provides structural information. | May require coupling with a separation technique (e.g., LC-MS) for complex mixtures. | N/A (provides structural data) |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of electromagnetic radiation by atomic nuclei in a magnetic field. | Detailed structural information, confirmation of acetylation at the 3-O position, identification of isomers.[6] | Unparalleled for structural elucidation, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. | N/A (provides structural data) |
Experimental Protocols
Detailed methodologies for the primary analytical techniques are provided below. These protocols are based on established methods for ecdysteroid analysis and are adapted for this compound.
1. High-Performance Liquid Chromatography (HPLC) Protocol
-
Instrumentation: An HPLC system equipped with a UV-Vis detector and a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used for the separation of ecdysteroids.[3] A typical gradient might start with a lower concentration of acetonitrile and gradually increase to elute more hydrophobic compounds.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard volume (e.g., 10 µL) of the sample solution. Monitor the elution profile at a specific wavelength (e.g., 242 nm, the characteristic absorbance maximum for the α,β-unsaturated ketone chromophore in ecdysteroids). The purity is calculated based on the relative peak area of the main compound compared to the total peak area of all components in the chromatogram.
2. Mass Spectrometry (MS) Protocol
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is ideal. Electrospray ionization (ESI) is a suitable ionization technique for ecdysteroids.[6]
-
Sample Preparation: The sample can be introduced directly via infusion or as the eluent from the HPLC separation. The sample should be dissolved in a solvent compatible with the ionization source (e.g., methanol (B129727) or acetonitrile).
-
Analysis: Acquire the mass spectrum in positive ion mode. The expected molecular ion peak for this compound ([M+H]⁺) should be observed. Tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns, which provide further structural confirmation and help in identifying impurities.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a sufficient amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (CD₃OD).
-
Analysis: Acquire ¹H and ¹³C NMR spectra. The ¹H NMR spectrum should show a characteristic acetyl singlet peak around δ 2.0-2.2 ppm, and the downfield shift of the H-3 proton signal compared to 20-Hydroxyecdysone confirms the 3-O-acetylation. The ¹³C NMR spectrum will corroborate the presence of the acetyl group and the overall carbon skeleton.
Visualizing the Workflow and Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow for purity validation and a representative signaling pathway where ecdysteroids are active.
Caption: Experimental workflow for the purity validation of synthesized compounds.
Caption: Simplified ecdysteroid signaling pathway.
By adhering to these rigorous validation methods, researchers can ensure the quality and purity of their synthesized this compound, leading to more reliable and impactful scientific findings.
References
- 1. Comparison of high-performance liquid chromatography and gas chromatography for the analysis of ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hsnstore.eu [hsnstore.eu]
- 3. mdpi.com [mdpi.com]
- 4. HPLC and TLC characterisation of ecdysteroid alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. LC/MS/MS identification of 20-hydroxyecdysone in a scorpion (Liocheles australasiae) and its binding affinity to in vitro-translated molting hormone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of 3-epi-ecdysone and 3-epi-20-hydroxyecdysone - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Polarity Changes: A Comparative Guide to HPLC Retention Times of Ecdysterone and Its Acetylated Forms
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the High-Performance Liquid Chromatography (HPLC) retention times of ecdysterone and its acetylated derivatives. Understanding the chromatographic behavior of these compounds is crucial for their identification, purification, and quantification in various experimental settings.
Acetylation, a common chemical modification, alters the polarity of ecdysterone, leading to significant shifts in its retention time in reversed-phase HPLC. This guide summarizes the expected changes, provides detailed experimental protocols for both the HPLC analysis and a general acetylation procedure, and visualizes the underlying biological pathway and experimental workflow.
The Impact of Acetylation on HPLC Retention Time
In reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, retention is primarily driven by hydrophobic interactions. Ecdysterone, a polyhydroxylated steroid, is relatively polar. The addition of acetyl groups to its hydroxyl moieties increases its lipophilicity (reduces its polarity). Consequently, acetylated ecdysterone derivatives will interact more strongly with the nonpolar stationary phase, resulting in longer retention times compared to the parent compound. The retention time is expected to increase with the degree of acetylation.
| Compound | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Retention Time (min) |
| Ecdysterone | C18 | Acetonitrile (B52724)/Water (Gradient) | 1.0 | Not Specified | 3.902[1] |
| Ecdysterone | C18 | Acetonitrile/Water (Isocratic) | 1.0 | Not Specified | ~12.5 |
| Ecdysterone | Not Specified | Acetonitrile/Water | Not Specified | Not Specified | 3.40[2] |
| Ecdysterone Acetates (Expected) | C18 | Acetonitrile/Water | - | - | > Ecdysterone |
Note: The retention time of acetylated ecdysterone derivatives is expected to be longer than that of ecdysterone under the same chromatographic conditions. The exact retention time will depend on the specific acetylated form and the HPLC parameters.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis of Ecdysterone
This protocol is a representative example for the analysis of ecdysterone using reversed-phase HPLC.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ecdysterone standard
-
Sample containing ecdysterone
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., gradient elution starting from a lower concentration of acetonitrile). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of ecdysterone in a suitable solvent (e.g., methanol (B129727) or the initial mobile phase composition). Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing ecdysterone in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25-30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength to the maximum absorbance of ecdysterone (typically around 242 nm).
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Record the chromatograms and determine the retention time of ecdysterone.
-
General Protocol for Acetylation of Ecdysterone
This protocol describes a general method for the acetylation of hydroxyl groups in steroids, which can be adapted for ecdysterone.
Materials:
-
Ecdysterone
-
Acetic anhydride (B1165640)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve ecdysterone in a mixture of anhydrous pyridine and anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise with stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up: Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude acetylated ecdysterone.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by preparative HPLC.
Visualizing the Ecdysone Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and the experimental process, the following diagrams were generated using Graphviz.
Caption: Classical Ecdysone Signaling Pathway.
Caption: Experimental Workflow for HPLC Comparison.
References
Comparative Analysis of Insect Receptor Binding Affinity for Ecdysteroid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various ecdysteroid derivatives to insect ecdysone (B1671078) receptors (EcR). The data presented herein is crucial for understanding structure-activity relationships and for the development of novel insecticides and research tools targeting the insect endocrine system.
Executive Summary
Ecdysteroids are steroid hormones that play a critical role in insect development, primarily by regulating molting and metamorphosis. Their biological activity is mediated through binding to the ecdysone receptor (EcR), a nuclear receptor that forms a heterodimer with the Ultraspiracle protein (USP). The affinity of an ecdysteroid derivative for the EcR is a key determinant of its hormonal activity. This guide summarizes quantitative binding affinity data for a range of ecdysteroid derivatives, details the experimental protocols used to obtain this data, and provides visual representations of the ecdysone signaling pathway and a typical experimental workflow.
Data Presentation: Comparative Binding Affinity of Ecdysteroid Derivatives
The following table summarizes the binding affinities and biological activities of various ecdysteroid derivatives for the ecdysone receptor from different insect and crustacean species. The data is presented as IC50 (half maximal inhibitory concentration), EC50 (half maximal effective concentration), and Kd (dissociation constant) values. Lower values indicate higher affinity or potency.
| Compound | Species | Assay Type | Receptor Source | Value | Unit | Reference |
| Ponasterone A | Drosophila melanogaster | Whole-cell binding | Kc cells | 3.6 | nM (Kd) | [1] |
| Americamysis bahia | Competitive binding | Recombinant EcR/USP | 1.2 | nM (IC50) | ||
| Drosophila melanogaster | Reporter gene | S2 cells | -5.57 | Log(EC50) | [2] | |
| Spodoptera frugiperda | Reporter gene | Sf9 cells | -5.27 | Log(EC50) | [2] | |
| 20-Hydroxyecdysone | Americamysis bahia | Competitive binding | Recombinant EcR/USP | 35 | nM (IC50) | |
| Drosophila melanogaster | Reporter gene | S2 cells | -4.9 | Log(EC50) | [2] | |
| Spodoptera frugiperda | Reporter gene | Sf9 cells | -4.21 | Log(EC50) | [2] | |
| Muristerone A | Americamysis bahia | Competitive binding | Recombinant EcR/USP | 1.9 | nM (IC50) | |
| α-Ecdysone | Americamysis bahia | Competitive binding | Recombinant EcR/USP | 1200 | nM (IC50) | |
| Cyasterone | Drosophila melanogaster | Competitive binding | Kc cells | >20-Hydroxyecdysone | pIC50 | [3] |
| Inokosterone | Drosophila melanogaster | Competitive binding | Kc cells | ≥Makisterone A | pIC50 | [3] |
| Makisterone A | Drosophila melanogaster | Competitive binding | Kc cells | pIC50 | [3] |
Experimental Protocols
Competitive Radioligand Binding Assay (Whole-Cell)
This protocol is adapted from methodologies used for determining the binding affinity of ecdysteroids to the Drosophila melanogaster ecdysone receptor in Kc cells.[3]
a. Cell Culture and Preparation:
-
Drosophila melanogaster Kc cells are cultured in an appropriate medium (e.g., M3 medium supplemented with fetal bovine serum and insulin) at 25°C.
-
Cells are harvested during the logarithmic growth phase.
-
The cells are washed with a suitable buffer (e.g., Schneider's Drosophila Medium) and resuspended to a final concentration of approximately 1-2 x 10^6 cells/mL.
b. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Intact Kc cells are incubated with a fixed concentration of a radiolabeled ecdysteroid, such as [³H]Ponasterone A (e.g., 1-5 nM).
-
Non-specific Binding: A parallel incubation is performed in the presence of a large excess (e.g., 1000-fold) of unlabeled Ponasterone A to determine non-specific binding.
-
Competitive Binding: For each test compound, a series of dilutions are prepared and incubated with the cells and the radiolabeled ligand.
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
c. Separation and Detection:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in a buffer containing a non-ionic detergent to reduce non-specific binding.
-
The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
d. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay (Membrane Preparation)
This protocol is a general method for using membrane preparations from insect cells (e.g., Sf9 cells) expressing recombinant ecdysone receptors.
a. Preparation of Cell Membranes:
-
Sf9 cells are infected with baculoviruses engineered to express the ecdysone receptor (EcR) and its heterodimeric partner, Ultraspiracle (USP).
-
After a suitable incubation period (e.g., 48-72 hours), the cells are harvested by centrifugation.
-
The cell pellet is resuspended in an ice-cold lysis buffer (e.g., hypotonic buffer containing protease inhibitors) and homogenized using a Dounce homogenizer or sonication.
-
The homogenate is subjected to differential centrifugation to pellet the membrane fraction.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
b. Binding Assay:
-
The assay is conducted in a similar manner to the whole-cell assay, with the membrane preparation being the source of the receptor.
-
The incubation mixture contains the membrane preparation, the radiolabeled ligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or varying concentrations of the test compound (for competitive binding).
-
The incubation conditions (temperature and time) are optimized to ensure equilibrium is reached.
c. Separation and Detection:
-
The separation of bound and free radioligand is achieved by rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer, and the retained radioactivity is measured by liquid scintillation counting.
d. Data Analysis:
-
Data analysis is performed as described for the whole-cell binding assay to determine IC50 and Ki values.
Mandatory Visualization
Ecdysone Signaling Pathway
References
Validating the Efficacy of 3-O-Acetyl-20-Hydroxyecdysone in Molting Induction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 3-O-Acetyl-20-Hydroxyecdysone and its parent compound, 20-Hydroxyecdysone (B1671079) (20E), in inducing molting in insects. The information presented is supported by experimental data and detailed methodologies to assist researchers in their evaluation of these compounds.
Introduction to Ecdysteroids and Molting
Insect molting is a critical physiological process orchestrated by ecdysteroids, with 20-Hydroxyecdysone being the primary active hormone.[1] The binding of 20E to its nuclear receptor, a heterodimer of the Ecdysone (B1671078) Receptor (EcR) and Ultraspiracle protein (USP), triggers a cascade of gene expression that leads to the shedding of the old cuticle and the formation of a new one. This signaling pathway is a key target for the development of insect growth regulators (IGRs). The acetylation of 20E at the 3-position results in this compound, a modification that can significantly impact its biological activity.
Comparative Efficacy in Molting Induction
The acetylation of ecdysteroids at the 3-position has been shown to generally lead to a significant reduction or complete loss of molting hormone activity. Structure-activity relationship studies have indicated that modifications to the A-ring of the ecdysteroid nucleus, where the 3-hydroxyl group is located, are detrimental to biological function.
| Compound | Relative Molting Activity | Key Structural Feature |
| 20-Hydroxyecdysone (20E) | High | Parent compound with a free 3-hydroxyl group |
| This compound | Low to Inactive | Acetylated 3-hydroxyl group |
Signaling Pathway of 20-Hydroxyecdysone
The canonical signaling pathway for 20-hydroxyecdysone involves its entry into the cell and binding to the EcR-USP heterodimer in the nucleus. This ligand-receptor complex then binds to ecdysone response elements (EcREs) on the DNA, initiating the transcription of early-response genes. These genes, in turn, activate a larger set of late-response genes responsible for the various stages of molting.
Canonical 20-Hydroxyecdysone Signaling Pathway.
Experimental Protocols
Molting Induction Bioassay (Injection Method)
This protocol is designed to assess the ability of a test compound to induce molting in ligated insect larvae. Ligation separates the prothoracic glands (the source of endogenous ecdysteroids) from the posterior section of the body, creating a test subject that will not molt unless exogenous molting hormone is supplied.
Materials:
-
Last instar larvae of a suitable insect species (e.g., Manduca sexta, Galleria mellonella)
-
Test compounds (20-Hydroxyecdysone, this compound)
-
Solvent (e.g., 10% ethanol (B145695) in insect saline)
-
Micro-syringe
-
Surgical thread for ligation
-
Incubator with controlled temperature and humidity
-
Stereomicroscope
Procedure:
-
Insect Preparation: Select healthy, last instar larvae of a uniform size and developmental stage.
-
Ligation: Ligate the larvae behind the prothoracic glands using a fine surgical thread. This is typically done between the head/thoracic region and the abdomen.
-
Acclimation: Allow the ligated larvae to acclimate for a few hours. Discard any larvae that show signs of injury or stress.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the chosen solvent. A solvent-only control group must be included.
-
Injection: Using a micro-syringe, inject a small, precise volume (e.g., 1-5 µL) of the test solution into the dorsal side of the ligated abdomen.
-
Incubation: Place the treated larvae in individual containers with a moist substrate to maintain humidity and incubate under controlled conditions (e.g., 25°C, 70% RH).
-
Observation: Observe the larvae daily for signs of molting, such as apolysis (separation of the old cuticle) and ecdysis (shedding of the old cuticle). Record the number of larvae showing a molting response at each concentration.
-
Data Analysis: Calculate the percentage of molting at each concentration and determine the effective concentration for 50% of the population (EC50) using probit analysis.
Experimental Workflow Diagram
Workflow for a Molting Induction Bioassay.
Alternative Molting Induction Agents
While ecdysteroids are the natural inducers of molting, several synthetic compounds have been developed as insect growth regulators that interfere with this process.
-
Ecdysone Receptor Agonists: These compounds, such as tebufenozide (B1682728) and methoxyfenozide, mimic the action of 20E, binding to the EcR/USP receptor and inducing a premature and lethal molt.
-
Chitin (B13524) Synthesis Inhibitors: Compounds like diflubenzuron (B1670561) and lufenuron (B1675420) do not directly induce molting but disrupt the formation of the new cuticle by inhibiting chitin synthesis. This leads to a failure of the molting process and eventual death of the insect.
Conclusion
The available evidence strongly suggests that this compound is significantly less effective, and likely inactive, in inducing molting compared to its parent compound, 20-Hydroxyecdysone. This is attributed to the critical role of the 3-hydroxyl group in the binding of the hormone to its receptor. For researchers seeking to induce molting, 20-Hydroxyecdysone remains the gold standard. For the development of insect growth regulators, synthetic ecdysone receptor agonists and chitin synthesis inhibitors represent more potent and widely utilized alternatives. Further direct comparative studies with quantitative endpoints would be beneficial to definitively quantify the level of inactivity of this compound.
References
Comparative Analysis of Ecdysteroid Antibody Cross-Reactivity with 3-O-Acetyl-20-Hydroxyecdysone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potential cross-reactivity of ecdysteroid antibodies with 3-O-Acetyl-20-Hydroxyecdysone. Understanding the specificity of these antibodies is critical for the accurate quantification of ecdysteroids in biological samples and for the development of targeted therapeutic agents. This document outlines the principles of antibody cross-reactivity, presents available data on the specificity of various ecdysteroid antibodies, and provides detailed experimental protocols for assessing cross-reactivity.
Introduction to Ecdysteroid Immunoassays and Cross-Reactivity
Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are powerful tools for detecting and quantifying ecdysteroids. These techniques rely on the specific binding of an antibody to its target antigen. However, the accuracy of these assays can be compromised by the cross-reactivity of the antibody with structurally similar molecules.
This compound is a derivative of the primary insect molting hormone, 20-Hydroxyecdysone (20E). The addition of an acetyl group at the C-3 position can alter the three-dimensional structure of the molecule, potentially affecting its recognition by antibodies raised against 20E or other ecdysteroids. The degree of cross-reactivity will depend on the specific epitope the antibody recognizes. If the antibody's binding site primarily interacts with a region of the ecdysteroid molecule distant from the C-3 position, the cross-reactivity with the acetylated form may be significant. Conversely, if the C-3 position is a key part of the epitope, the addition of an acetyl group would likely reduce the antibody's binding affinity.
Given that both polyclonal and monoclonal antibodies are utilized in ecdysteroid research, their characteristics are a key consideration. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that recognize multiple epitopes on an antigen, which can sometimes lead to a higher likelihood of cross-reactivity with related molecules.[1][2][3] Monoclonal antibodies, being a homogeneous population derived from a single B-cell clone, recognize a single epitope and generally offer higher specificity and lower cross-reactivity.[1][2][3]
Comparative Data on Ecdysteroid Antibody Specificity
| Antibody/Antiserum | Ecdysteroid Competitor | Relative Cross-Reactivity (%) | Reference |
| EAB25 | 20-Hydroxyecdysone | 100 | [4] |
| Ecdysone (B1671078) | 3.7 | [4] | |
| EAB27 | 20-Hydroxyecdysone | 100 | [4] |
| Ecdysone | 25 | [4] | |
| H22 Antiserum | 20-Hydroxyecdysone | 100 | Inferred from multiple sources |
| Ecdysone | Variable, generally lower than 20E | Inferred from multiple sources | |
| Makisterone A | Can show significant cross-reactivity | [4] | |
| L2 Antiserum | Ecdysone | 100 | Inferred from multiple sources |
| 20-Hydroxyecdysone | Variable, can be lower or higher | Inferred from multiple sources |
Note: The table is a summary of representative data. Actual cross-reactivity can vary between different antibody preparations and assay conditions.
The data indicates that even among closely related ecdysteroids, the degree of cross-reactivity can vary significantly. For instance, the EAB25 antiserum shows a 27-fold higher affinity for 20E over Ecdysone, demonstrating high specificity.[4] In contrast, the EAB27 antiserum has a four-fold higher affinity for 20E, indicating broader cross-reactivity.[4] The presence of an acetyl group at the C-3 position in this compound would likely result in a cross-reactivity profile that is different from both ecdysone and 20-hydroxyecdysone. Researchers should, therefore, empirically determine the cross-reactivity of their specific antibody with this compound.
Experimental Protocols for Determining Cross-Reactivity
To accurately assess the cross-reactivity of an ecdysteroid antibody with this compound, a competitive immunoassay is the method of choice. Both competitive ELISA and RIA can be employed.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
Competitive ELISA is a highly sensitive technique that measures the concentration of an antigen by its ability to compete with a labeled antigen for a limited number of antibody binding sites.[5][6][7]
Materials:
-
Microtiter plates (96-well)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Ecdysteroid antibody (primary antibody)
-
This compound and other ecdysteroid standards
-
Enzyme-conjugated ecdysteroid (e.g., 20-Hydroxyecdysone-HRP) or enzyme-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA or casein in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a microtiter plate with the ecdysteroid antibody at an optimal concentration in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare serial dilutions of the standard (e.g., 20-Hydroxyecdysone) and the test competitor (this compound). Add the standards and competitor to the wells, followed by the addition of a fixed amount of enzyme-conjugated ecdysteroid. Incubate for 2-3 hours at room temperature.
-
Washing: Repeat the washing step to remove unbound reagents.
-
Substrate Addition: Add the substrate solution to each well and incubate in the dark until color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance against the concentration of the standard. Determine the concentration of the test competitor that causes 50% inhibition of binding (IC50). The percent cross-reactivity can be calculated as: (% Cross-reactivity) = (IC50 of standard / IC50 of competitor) x 100.
Radioimmunoassay (RIA) Protocol
RIA is another highly sensitive competitive binding assay that utilizes a radiolabeled antigen.[8][9][10]
Materials:
-
Assay tubes
-
Ecdysteroid antibody
-
Radiolabeled ecdysteroid (e.g., [³H]-Ecdysone or [³H]-20-Hydroxyecdysone)
-
This compound and other ecdysteroid standards
-
Separating agent (e.g., ammonium (B1175870) sulfate, dextran-coated charcoal, or a second antibody)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a series of tubes, add a fixed amount of the ecdysteroid antibody and the radiolabeled ecdysteroid.
-
Competition: Add increasing concentrations of the unlabeled standard (e.g., 20-Hydroxyecdysone) or the test competitor (this compound) to the tubes.
-
Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium. This is often done overnight at 4°C.
-
Separation: Separate the antibody-bound from the free radiolabeled ecdysteroid using a suitable separating agent.
-
Counting: Measure the radioactivity of the antibody-bound fraction using a scintillation counter.
-
Data Analysis: Create a standard curve by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. Calculate the IC50 for the standard and the competitor. The percent cross-reactivity is calculated using the same formula as in ELISA.
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental process and the biological context, the following diagrams have been generated using Graphviz.
References
- 1. news-medical.net [news-medical.net]
- 2. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. phoenixbiotech.net [phoenixbiotech.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Radioimmunoassay of ecdysteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
Acetylated Ecdysteroids Demonstrate Enhanced Metabolic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the metabolic fate of ecdysteroid-based compounds is crucial for advancing their therapeutic potential. This guide provides a comparative analysis of the metabolic stability of acetylated ecdysteroids against their non-acetylated counterparts, supported by available experimental data. The findings suggest that acetylation can significantly improve the metabolic profile of ecdysteroids, a critical factor for drug development.
Ecdysteroids, a class of steroid hormones found in insects and plants, have garnered significant interest for their potential pharmacological applications in mammals, including anabolic and adaptogenic effects. However, their therapeutic efficacy is often limited by rapid metabolism and clearance. A key strategy to overcome this limitation is the chemical modification of the ecdysteroid scaffold, with acetylation of hydroxyl groups being a prominent approach. This guide explores the impact of acetylation on the metabolic stability of ecdysteroids, focusing on 20-hydroxyecdysone (B1671079) (20E), the most abundant and well-studied ecdysteroid.
In Vitro Metabolic Stability: A Comparative Overview
In vitro metabolic stability assays, primarily using liver microsomes, are a cornerstone in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays measure the rate at which a compound is metabolized by key drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. While direct comparative studies on the metabolic stability of acetylated versus non-acetylated ecdysteroids are limited in publicly available literature, the principles of drug metabolism and data from related compounds suggest a favorable impact of acetylation.
Acetylation of hydroxyl groups can shield these sites from enzymatic attack, particularly from phase I oxidation reactions catalyzed by CYPs and subsequent phase II conjugation reactions. This steric hindrance can lead to a reduced rate of metabolism, resulting in a longer half-life (t½) and lower intrinsic clearance (CLint) in in vitro systems.
Table 1: Postulated Comparative In Vitro Metabolic Stability of 20-Hydroxyecdysone (20E) and its Acetylated Form
| Compound | Predicted In Vitro Half-life (t½) | Predicted Intrinsic Clearance (CLint) | Rationale |
| 20-Hydroxyecdysone (20E) | Shorter | Higher | Multiple hydroxyl groups are susceptible to oxidation and conjugation. |
| Acetylated 20-Hydroxyecdysone | Longer | Lower | Acetyl groups protect hydroxyl moieties from metabolic enzymes. |
In Vivo Pharmacokinetics: Implications of Enhanced Stability
The in vivo pharmacokinetic profile of a drug is a critical determinant of its therapeutic success. While comprehensive in vivo pharmacokinetic data for acetylated ecdysteroids is scarce, the available data for 20E provides a baseline for comparison.
Studies in humans have shown that 20E has a relatively short half-life, ranging from 4 to 9 hours[1]. In gerbils, the half-life is even shorter, at approximately 30-33 minutes[2]. This rapid clearance necessitates frequent dosing to maintain therapeutic concentrations. The major metabolic pathways for 20E in mammals involve dehydroxylation, side-chain cleavage, and reduction reactions, leading to the formation of various metabolites such as 14-deoxy-20-hydroxyecdysone and poststerone[3][4].
Acetylation is a well-established prodrug strategy to enhance the bioavailability and prolong the in vivo half-life of parent drugs. It is plausible that acetylated ecdysteroids would undergo hydrolysis in vivo to release the active parent ecdysteroid, but at a controlled rate. This would lead to a sustained release profile, potentially resulting in a longer duration of action and a reduced dosing frequency.
Table 2: Pharmacokinetic Parameters of 20-Hydroxyecdysone (20E) in Humans and Gerbils
| Species | Route of Administration | Half-life (t½) | Key Metabolites | Reference |
| Human | Oral | 4 - 9 hours | 14-deoxy-20-hydroxyecdysone, Poststerone | [1] |
| Gerbil | Oral / Intraperitoneal | ~30 - 33 minutes | Not specified in the study | [2] |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a general procedure for determining the in vitro metabolic stability of a test compound.
1. Materials:
-
Test compound (e.g., 20-hydroxyecdysone, acetylated 20-hydroxyecdysone)
-
Pooled liver microsomes (human, rat, or other species)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
2. Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein concentration).
Experimental workflow for the in vitro metabolic stability assay.
Ecdysteroid Metabolism Signaling Pathway
The metabolism of ecdysteroids is a complex process involving multiple enzymatic steps. In mammals, the liver is the primary site of metabolism, where cytochrome P450 enzymes play a crucial role in the initial oxidative transformations.
Simplified signaling pathway of ecdysteroid metabolism in mammals.
Conclusion
While direct comparative experimental data on the metabolic stability of acetylated versus non-acetylated ecdysteroids remains an area for further investigation, the foundational principles of drug metabolism strongly suggest that acetylation is a promising strategy to enhance the metabolic stability of ecdysteroids. By protecting the hydroxyl groups from enzymatic degradation, acetylation has the potential to prolong the half-life and improve the pharmacokinetic profile of these compounds. This, in turn, could lead to the development of more effective ecdysteroid-based therapeutics with improved dosing regimens. Further in vitro and in vivo studies are warranted to quantify the extent of this stability enhancement and to fully elucidate the metabolic pathways of acetylated ecdysteroids.
References
Head-to-head comparison of different ecdysteroid synthesis methods
For Researchers, Scientists, and Drug Development Professionals
Ecdysteroids, a class of polyhydroxylated steroid hormones, are pivotal in arthropod development and have garnered significant interest for their potential therapeutic applications in mammals, including anabolic and adaptogenic properties. The efficient and scalable synthesis of these complex molecules is a critical challenge for research and commercial production. This guide provides a head-to-head comparison of the primary methods for ecdysteroid synthesis: chemical synthesis, biosynthesis via plant extraction and in vitro cultures, and semi-synthesis.
Data Presentation: A Comparative Overview
The selection of a synthesis method depends on various factors, including the desired scale of production, purity requirements, and cost-effectiveness. The following table summarizes the key quantitative and qualitative aspects of each approach.
| Method | Typical Yield | Purity | Scalability | Cost-Effectiveness | Key Advantages | Key Disadvantages |
| Chemical Synthesis | Very low (<1% overall) | High (>98%) | Low | Very Poor | Precise control over stereochemistry and analogue design. | Extremely complex (many steps), low overall yield, high cost, not commercially viable for large quantities.[1][2][3] |
| Biosynthesis (Plant Extraction) | 0.1% - 5% (dry weight) | Variable (requires extensive purification) | High | Good | High yields from specific plant species, established industrial processes. | Dependent on plant availability and quality, batch-to-batch variability, complex purification required.[4][5][6][7][8] |
| Biosynthesis (In Vitro Culture) | Variable (can exceed plant levels) | Moderate to High | Moderate to High | Moderate | Controlled production environment, potential for higher and more consistent yields, independence from geographical and seasonal factors.[1][2][3][9] | Optimization of culture conditions can be time-consuming, potential for genetic instability over time. |
| Semi-synthesis | High (from precursor) | High | Moderate | Good | Efficient for producing derivatives and analogues from abundant precursors. | Dependent on the availability of suitable starting materials. |
Experimental Protocols
Chemical Synthesis of 20-Hydroxyecdysone (B1671079) (Conceptual Overview)
Key Stages in a Hypothetical Total Synthesis:
-
Starting Material Selection: A simpler, commercially available steroid precursor, such as ergosterol (B1671047) or stigmasterol, would likely serve as the starting point.
-
Core Structure Modification: A series of reactions would be employed to introduce the characteristic A/B cis-ring fusion and the 7-en-6-one chromophore. This would involve multiple steps of oxidation, reduction, and rearrangement.
-
Side-Chain Construction: The intricate side chain, with its specific stereocenters at C-20 and C-22, would be built up through a sequence of stereoselective reactions. This is often the most challenging part of the synthesis.
-
Hydroxylation: The multiple hydroxyl groups at positions C-2, C-3, C-14, C-20, C-22, and C-25 would be introduced at various stages of the synthesis using stereospecific hydroxylating agents. This requires careful use of protecting groups to ensure regioselectivity.
-
Purification: Each intermediate in the synthetic pathway would require rigorous purification, typically involving column chromatography, to ensure the desired stereoisomer is carried forward to the next step.
The overall yield for such a multi-step synthesis is typically very low, often less than 1%, making it impractical for large-scale production.
Biosynthesis: Extraction from Cyanotis arachnoidea
Cyanotis arachnoidea is a well-known ecdysteroid-rich plant and a primary commercial source of 20-hydroxyecdysone.
Protocol for Laboratory-Scale Extraction and Purification:
-
Plant Material Preparation: Dried and powdered roots of Cyanotis arachnoidea are used as the starting material.
-
Extraction:
-
The powdered plant material is extracted with methanol (B129727) or ethanol (B145695) at room temperature with stirring for several hours. This process is typically repeated multiple times to ensure complete extraction.[4][5][6][7][8]
-
The extracts are combined and the solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Liquid-Liquid Partitioning:
-
The crude extract is suspended in water and partitioned against a non-polar solvent like hexane (B92381) to remove lipids and other non-polar impurities.
-
The aqueous layer is then partitioned with a more polar solvent, such as ethyl acetate (B1210297) or butanol, to extract the ecdysteroids.
-
-
Chromatographic Purification:
-
The enriched ecdysteroid fraction is subjected to multiple rounds of column chromatography.
-
Silica (B1680970) Gel Chromatography: A common first step, using a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-hexane) to separate compounds based on polarity.
-
Reversed-Phase Chromatography (C18): Further purification is achieved using a reversed-phase column with a gradient of water and methanol or acetonitrile.
-
Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity 20-hydroxyecdysone, a final purification step using preparative HPLC is often necessary.[8]
-
-
Crystallization: The purified 20-hydroxyecdysone can be crystallized from a suitable solvent system (e.g., methanol-water) to obtain a highly pure product.
Biosynthesis: Hairy Root Culture of Serratula coronata
Hairy root cultures, induced by Agrobacterium rhizogenes, offer a stable and controlled system for producing secondary metabolites. Serratula coronata is known to produce a variety of ecdysteroids.
Protocol for Establishment and Maintenance of Hairy Root Cultures:
-
Explant Preparation:
-
Young, healthy leaves from sterile in vitro-grown Serratula coronata plantlets are used as explants.
-
The leaves are wounded with a sterile scalpel to facilitate bacterial infection.
-
-
Infection with Agrobacterium rhizogenes:
-
A suspension of a virulent strain of A. rhizogenes (e.g., A4, ATCC 15834) is prepared in a liquid medium.
-
The wounded explants are dipped into the bacterial suspension for a few minutes.
-
-
Co-cultivation:
-
The infected explants are placed on a solid, hormone-free Murashige and Skoog (MS) medium and co-cultivated for 2-3 days in the dark.
-
-
Bacterial Elimination and Hairy Root Induction:
-
The explants are transferred to a fresh solid MS medium containing an antibiotic (e.g., cefotaxime) to eliminate the Agrobacterium.
-
Hairy roots will typically emerge from the wound sites within a few weeks.
-
-
Establishment of Hairy Root Lines:
-
Individual hairy roots are excised and transferred to fresh solid MS medium with antibiotics.
-
Fast-growing, well-branched root lines are selected and subcultured to establish stable cultures.
-
-
Liquid Culture for Biomass and Ecdysteroid Production:
-
Established hairy root lines are transferred to liquid MS medium in shake flasks.
-
The cultures are maintained on a rotary shaker at a constant temperature and in the dark.
-
-
Extraction and Analysis:
-
After a suitable growth period, the hairy root biomass is harvested, dried, and extracted for ecdysteroids using a similar procedure as described for plant extraction.
-
Semi-synthesis of 20-Hydroxyecdysone Derivatives
Semi-synthesis is a powerful tool for creating novel ecdysteroid analogues with potentially enhanced biological activity. This example outlines the synthesis of a 2,3-acetonide derivative of 20-hydroxyecdysone.
Protocol for the Preparation of 20-Hydroxyecdysone 2,3-Acetonide:
-
Starting Material: High-purity 20-hydroxyecdysone is used as the starting material.
-
Reaction Setup:
-
20-hydroxyecdysone is dissolved in anhydrous acetone (B3395972).
-
An acid catalyst, such as phosphomolybdic acid or p-toluenesulfonic acid, is added to the solution.
-
-
Reaction: The reaction mixture is stirred at room temperature for a specified period, and the progress is monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, the mixture is neutralized with a weak base, such as sodium bicarbonate solution.
-
The acetone is removed under reduced pressure.
-
-
Extraction and Purification:
-
The product is extracted from the aqueous residue with a suitable organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate (B86663) and the solvent is evaporated.
-
The resulting product is purified by column chromatography on silica gel to yield the pure 2,3-acetonide derivative.
-
Mandatory Visualization
References
- 1. Ecdysteroids: production in plant in vitro cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ecdysteroids: production in plant in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Commercial Extract of Cyanotis arachnoidea Roots as a Source of Unusual Ecdysteroid Derivatives with Insect Hormone Receptor Binding Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Oxidized Ecdysteroids from a Commercial Cyanotis arachnoidea Root Extract as Potent Blood–Brain Barrier Protective Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Centrifugal partition chromatography in the isolation of minor ecdysteroids from Cyanotis arachnoidea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 3-O-Acetyl-20-Hydroxyecdysone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 3-O-Acetyl-20-Hydroxyecdysone, a phytoecdysteroid used in various research applications. Adherence to these protocols is paramount to mitigate risks and ensure compliance with safety regulations.
Immediate Safety and Handling Precautions
General Disposal Principles
The overarching principle for the disposal of this compound is that it must be managed as hazardous waste. Do not dispose of this compound down the drain or in regular solid waste. All disposal procedures must comply with local, state, and federal environmental regulations.
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material and have a secure lid.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified.
-
Sharps Waste: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a designated sharps container that is also treated as hazardous waste.
2. Labeling of Waste Containers:
Proper labeling is crucial for safe handling and disposal. All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard(s) (e.g., "Toxic," "Harmful if swallowed")
3. Decontamination of Laboratory Equipment:
-
Reusable glassware and equipment that have been in contact with this compound should be decontaminated.
-
Triple rinse the labware with a suitable solvent (e.g., ethanol (B145695) or acetone) that is known to dissolve the compound.
-
Collect the rinsate as hazardous liquid waste.
-
After rinsing, the labware can be washed with soap and water.
4. Spill Management:
In the event of a spill, the following steps should be taken:
-
Immediately alert personnel in the vicinity.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material and any contaminated debris into a designated hazardous waste container.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
5. Final Disposal:
All collected hazardous waste containing this compound must be disposed of through your institution's EHS-approved hazardous waste management program. Do not attempt to dispose of this compound independently. Follow your institution's specific procedures for requesting a hazardous waste pickup, which typically involves completing a hazardous waste disposal form and scheduling a collection.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes the type of information typically found in a Safety Data Sheet for a similar phytoecdysteroid compound. This data is for illustrative purposes and should be treated with caution.
| Property | Typical Value/Information |
| GHS Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P273: Avoid release to the environment. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P391: Collect spillage. P501: Dispose of contents/container to an approved waste disposal plant. |
| Personal Protective Equipment | Eye/Face Protection: Safety glasses with side-shields. Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), lab coat. Respiratory Protection: Use a properly fitted, air-purifying or air-fed respirator if ventilation is inadequate. |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community.
Essential Safety and Logistical Information for Handling 3-O-Acetyl-20-Hydroxyecdysone
Personal Protective Equipment (PPE)
A thorough risk assessment should always precede the handling of any chemical. Based on the potential hazards associated with similar compounds, which include risks of being harmful if swallowed, causing serious eye irritation, and potentially causing respiratory irritation, the following PPE is recommended.[1]
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A laboratory coat or a disposable gown. | Protects skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is advised if handling fine powders outside of a ventilated enclosure or if dust generation is likely.[1] | Prevents inhalation of airborne particles. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol minimizes the risk of exposure and contamination. The following step-by-step guide outlines the safe handling of 3-O-Acetyl-20-Hydroxyecdysone from receipt to use.
-
Receiving and Unpacking :
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves and lab coat) before opening the package in a designated receiving area.
-
Verify the compound's identity and quantity against the order information.
-
-
Storage :
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Preparation and Weighing :
-
All handling of the solid compound should be performed within a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use dedicated spatulas and weighing boats.
-
Handle the compound gently to avoid generating dust.
-
-
Dissolving and Use in Experiments :
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If sonication is required to dissolve the compound, ensure the container is properly sealed.
-
Conduct all experimental work involving the compound within a fume hood.
-
-
Post-Handling :
-
Thoroughly clean all equipment and the work area after use.
-
Remove PPE carefully to avoid contaminating skin or clothing.
-
Wash hands thoroughly with soap and water after removing gloves.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
